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  • Product: tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate
  • CAS: 1171161-06-0

Core Science & Biosynthesis

Foundational

1H and 19F NMR chemical shifts for tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Whitepaper: Advanced Structural Validation of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate via Multinuclear NMR Executive Summary In modern drug discovery, polyfluorinated aromatic building blocks are critical fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Advanced Structural Validation of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate via Multinuclear NMR

Executive Summary

In modern drug discovery, polyfluorinated aromatic building blocks are critical for modulating the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs). One such highly specialized intermediate is tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0)[1]. Due to its dense functionalization—comprising a bulky tert-butyl carbamate (Boc) group, an electron-withdrawing formyl group, and three adjacent fluorine atoms—precise structural elucidation requires a robust, self-validating multinuclear Nuclear Magnetic Resonance (NMR) strategy.

This technical guide outlines the mechanistic rationale, predictive chemical shifts, and a self-validating experimental protocol for the complete 1 H and 19 F NMR characterization of this compound.

Mechanistic Rationale & Structural Elucidation Strategy

The structural validation of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate relies on understanding the causality behind its electronic environment. The benzene ring (numbered C1 to C6) is substituted as follows:

  • C1: -NHBoc (Carbamate)

  • C2: -CHO (Formyl)

  • C3, C4, C5: -F (Fluorines)

  • C6: -H (Aromatic proton)

Causality of Chemical Shifts: The spatial proximity of the C1 carbamate -NH and the C2 formyl C=O strongly favors the formation of a rigid, six-membered intramolecular hydrogen bond. This locks the molecule into a planar conformation, severely deshielding the -NH proton and pushing its resonance far downfield. Furthermore, the strong inductive electron-withdrawing effects of the three adjacent fluorine atoms combined with the anisotropic deshielding of the formyl group result in highly predictable, yet complex, spin-spin coupling systems between the 19 F and 1 H nuclei[2].

To achieve absolute structural certainty, the analytical workflow must be self-validating : the heteronuclear J-couplings ( nJFH​ ) extracted from the 1 H spectrum must mathematically mirror those extracted from the 19 F spectrum.

Quantitative Data Presentation: Predictive NMR Models

1 H NMR Analysis (400 MHz, CDCl 3​ )

The 1 H NMR spectrum is characterized by four distinct proton environments. The lone aromatic proton at C6 is split by the three fluorine atoms, creating a doublet of doublet of doublets (ddd).

NucleusExpected Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
H a​ 1.50Singlet (s)9H-tert-Butyl (-C(CH 3​ ) 3​ )
H b​ 8.05ddd1H 3JFH​ ≈ 10.5, 4JFH​ ≈ 5.5, 5JFH​ ≈ 2.0Aromatic H6 (ortho to F5)
H c​ 10.15d (or br s)1H 4JFH​ ≈ 2.0Formyl (-CHO)
H d​ 10.50br s1H-Carbamate (-NH, H-bonded)
19 F NMR Analysis (376 MHz, CDCl 3​ )

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly receptive to NMR[3]. The three fluorine atoms form an AMX spin system, further split by the C6 proton.

NucleusExpected Shift (ppm)MultiplicityJ-Coupling (Hz)Structural Assignment
F a​ -132.5dd 3JFF​ ≈ 21.0, 4JFF​ ≈ 4.5F3 (ortho to formyl)
F b​ -142.0ddd 3JFF​ ≈ 21.0, 4JFF​ ≈ 4.5, 3JFH​ ≈ 10.5F5 (ortho to H6)
F c​ -155.5td 3JFF​ ≈ 21.0, 4JFH​ ≈ 5.5F4 (between F3 and F5)

(Note: F4 is coupled to two ortho fluorines with similar 3JFF​ magnitudes of ~21 Hz, causing it to appear as a pseudo-triplet, which is further split into doublets by the meta H6 proton[2].)

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology must be strictly adhered to. The protocol is designed to isolate variables and cross-verify coupling constants.

Step 1: Aprotic Sample Preparation

  • Weigh 15–20 mg of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Causality: CDCl 3​ is strictly chosen over protic solvents (like Methanol-d4) to prevent deuterium exchange at the carbamate nitrogen. Preserving the -NH proton is critical for confirming the intramolecular hydrogen bond.

Step 2: 1 H NMR Acquisition

  • Tune the probe to the 1 H frequency (e.g., 400 MHz).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the sterically hindered tert-butyl protons.

  • Acquire 16 scans. Apply a mild exponential window function (LB = 0.3 Hz) during Fourier Transform to enhance the signal-to-noise ratio without obscuring the fine nJFH​ splittings on the H6 signal.

Step 3: Orthogonal 19 F NMR Acquisition

  • Tune the probe to the 19 F frequency (e.g., 376 MHz).

  • Run Experiment A ( 1 H-Coupled): Acquire 32 scans without proton decoupling. This captures the complete F-F and F-H coupling network.

  • Run Experiment B ( 1 H-Decoupled, 19 F{ 1 H}): Acquire 32 scans with continuous wave decoupling on the 1 H channel. Causality: Running both experiments is a mechanistic necessity. The decoupled spectrum collapses the F-H splittings, allowing the chemist to unambiguously extract the pure homonuclear 3JFF​ and 4JFF​ constants.

Step 4: Cross-Validation & Data Processing

  • Phase and baseline correct all spectra.

  • Extract the 3JFH​ coupling constant from the H6 multiplet in the 1 H spectrum.

  • Extract the 3JFH​ coupling constant from the F5 multiplet in the 1 H-coupled 19 F spectrum.

  • Validation Check: The system is validated if and only if 3JFH​ (from H6) 3JFH​ (from F5) within a margin of ± 0.2 Hz.

Workflow Visualization

NMR_Workflow Sample Sample Preparation (CDCl3, 298 K) Acq1H 1H NMR Acquisition (400/600 MHz) Sample->Acq1H Acq19F 19F NMR Acquisition (376/564 MHz) Sample->Acq19F Process Fourier Transform & Phase Correction Acq1H->Process Acq19F->Process Multi Multiplet Analysis & J-Coupling Extraction Process->Multi CrossVal 1H-19F Cross-Validation (Coupling Consistency) Multi->CrossVal Confirm Structure Confirmed: tert-butyl (3,4,5-trifluoro- 2-formylphenyl)carbamate CrossVal->Confirm

Multinuclear NMR workflow for the structural validation of fluorinated aromatic building blocks.

References

  • BLD Pharm. "1171161-06-0 | tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate".
  • The Journal of Organic Chemistry. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds".
  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy".

Sources

Foundational

Synthesis Pathway of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate: An In-Depth Technical Guide

Executive Summary The compound tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0) is a highly specialized, polyfluorinated building block utilized extensively in the synthesis of advanced pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0) is a highly specialized, polyfluorinated building block utilized extensively in the synthesis of advanced pharmacophores, including fluorinated indoles, quinolines, and targeted kinase inhibitors[1]. The strategic placement of three fluorine atoms modulates the lipophilicity and metabolic stability of downstream drug candidates, while the orthogonal reactivity of the formyl and N-Boc-protected amino groups enables rapid heterocycle construction[2].

This technical guide details a highly optimized, self-validating synthetic pathway relying on Directed Ortho-Metalation (DoM) . By leveraging the synergistic directing effects of the N-Boc group and the inductive acidification provided by the fluorine substituents, this protocol ensures high regioselectivity and yield.

Mechanistic Rationale & Pathway Design

Overcoming the Electron-Deficient Aniline Challenge

The starting material, 3,4,5-trifluoroaniline, is profoundly electron-deficient due to the strong inductive electron-withdrawing effects (-I) of the three fluorine atoms. This drastically reduces the nucleophilicity of the amine, making standard protection protocols sluggish. To counter this, our protocol employs a strong base (NaHMDS) to quantitatively generate the highly nucleophilic anilide anion prior to the introduction of the electrophile (Boc₂O).

The Directed Ortho-Metalation (DoM) Strategy

The core transformation relies on DoM chemistry, a powerful technique for the regioselective functionalization of aromatics[3].

  • The Directed Metalation Group (DMG): The N-Boc (tert-butoxycarbonyl) group serves as an exceptionally strong DMG. The carbonyl oxygen coordinates the lithium ion of the alkyllithium base, creating a pre-reaction complex that escorts the basic carbanion directly to the adjacent ortho proton[3].

  • Synergistic Acidification: The fluorine atoms at positions 3, 4, and 5 inductively withdraw electron density from the aromatic ring, significantly lowering the pKₐ of the remaining protons at C2 and C6.

  • Stoichiometric Causality: The protocol mandates 2.2 equivalents of n-butyllithium (n-BuLi). The first equivalent is obligatorily consumed to deprotonate the acidic carbamate N-H. The second equivalent executes the critical C-H deprotonation at the C2 position, forming the reactive aryllithium intermediate.

Synthetic Pathway Visualization

The following workflow illustrates the sequential transformation from the raw aniline to the target formylated carbamate.

SynthesisPathway SM 3,4,5-Trifluoroaniline (Starting Material) Boc N-Boc Protection NaHMDS, Boc2O, THF 0 °C to RT SM->Boc Int1 tert-Butyl (3,4,5-trifluorophenyl)carbamate Boc->Int1 DoM Directed Ortho-Metalation n-BuLi, TMEDA, THF -78 °C Int1->DoM Int2 Lithiated Intermediate (C2-Li Carbanion) DoM->Int2 Formyl Electrophilic Quench 1. DMF, -78 °C to RT 2. Aqueous HCl Workup Int2->Formyl Product tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (Target Compound) Formyl->Product

Figure 1: Synthetic workflow for tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate via DoM.

Quantitative Optimization Data

The success of the DoM step is highly sensitive to the base, additive, and temperature. Fluorinated aryllithium species are notoriously unstable and will undergo α-elimination of LiF to form highly reactive benzyne intermediates if the temperature rises above -40 °C. The table below summarizes the optimization parameters validating the chosen protocol.

Base (Equiv)Additive (Equiv)TemperatureElectrophileYield (%)Mechanistic Observation
n-BuLi (2.2)None-78 °CDMF45%Incomplete lithiation due to base aggregation (hexamers).
n-BuLi (2.2) TMEDA (2.5) -78 °C DMF 88% Optimal. TMEDA breaks aggregates into reactive dimers.
sec-BuLi (2.2)TMEDA (2.5)-78 °CDMF85%Effective, but higher steric bulk offers no added advantage.
n-BuLi (2.2)TMEDA (2.5)-20 °CDMF<10%Catastrophic benzyne formation and tarring via LiF elimination.
n-BuLi (1.1)TMEDA (1.2)-78 °CDMF0%Reaction stalls at N-lithiation; no C-H deprotonation occurs.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of tert-Butyl (3,4,5-trifluorophenyl)carbamate

Objective: Overcome the poor nucleophilicity of the polyfluorinated aniline to install the DMG.

  • Preparation: Charge a 500 mL flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet with 3,4,5-trifluoroaniline (10.0 g, 68.0 mmol, 1.0 equiv) and anhydrous THF (150 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1 M in THF, 74.8 mL, 74.8 mmol, 1.1 equiv) dropwise over 20 minutes. The solution will darken, indicating the formation of the anilide anion. Stir at 0 °C for 30 minutes.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 16.3 g, 74.8 mmol, 1.1 equiv) in anhydrous THF (30 mL) and add it dropwise to the reaction mixture.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 5% to 10% EtOAc in Hexanes) to afford the intermediate as a white solid.

Protocol B: Directed Ortho-Metalation and Formylation

Objective: Regioselective C2-lithiation followed by electrophilic trapping to yield the target aldehyde.

  • Preparation: Charge a 250 mL flame-dried Schlenk flask with tert-butyl (3,4,5-trifluorophenyl)carbamate (5.0 g, 20.2 mmol, 1.0 equiv) and anhydrous THF (100 mL). Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 7.5 mL, 50.5 mmol, 2.5 equiv).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -78 °C for 15 minutes. Critical Step: Failure to maintain -78 °C will result in LiF elimination.

  • Lithiation: Syringe in n-Butyllithium (n-BuLi, 2.5 M in hexanes, 17.8 mL, 44.4 mmol, 2.2 equiv) dropwise down the side of the flask over 20 minutes to prevent localized heating. Stir the resulting dianion mixture at -78 °C for exactly 1 hour.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 4.7 mL, 60.6 mmol, 3.0 equiv) rapidly in one portion. Stir at -78 °C for 30 minutes.

  • Hemiaminal Hydrolysis: Remove the dry ice bath and allow the mixture to slowly warm to 0 °C over 1 hour. Quench the reaction by adding 1M aqueous HCl dropwise until the pH of the aqueous phase reaches ~4. Rationale: Mild acidic conditions are required to collapse the stable tetrahedral hemiaminal intermediate and release dimethylamine, revealing the aldehyde.

  • Isolation: Extract the mixture with EtOAc (3 × 75 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Final Purification: Purify via flash chromatography (Silica gel, 10% EtOAc in Hexanes) to yield tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate as a pale yellow crystalline solid.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block for downstream pharmaceutical applications, the following QC parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃): Must show a distinct aldehyde proton singlet at ~10.1 ppm, a broad singlet for the carbamate N-H at ~8.5 ppm, a multiplet for the single aromatic proton at C6 (if applicable, though in 3,4,5-trifluoro, the remaining proton is at C6, appearing as a multiplet due to F-H coupling at ~7.8 ppm), and a sharp 9-proton singlet for the tert-butyl group at ~1.5 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): Must exhibit three distinct fluorine signals, confirming that no defluorination occurred during the DoM step.

  • Storage: The compound should be stored under an inert argon atmosphere at 2–8 °C to prevent autoxidation of the aldehyde[1].

References

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews - ACS Publications (via PMC) URL:[Link]

  • Indolylboronic Acids: Preparation and Applications Source: MDPI Molecules URL:[Link]

Sources

Exploratory

Comprehensive Solubility Profile and Preformulation Behavior of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Content Focus: Solvation dynamics, structural causality, and standardized solubility determination workflows. Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Content Focus: Solvation dynamics, structural causality, and standardized solubility determination workflows.

Executive Summary & Structural Causality

In pharmaceutical preformulation and synthetic process chemistry, understanding the exact solvation behavior of complex building blocks is critical to preventing downstream analytical artifacts and reaction failures. tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0) is a highly specialized, commercially available fluorinated intermediate frequently utilized in the synthesis of bioactive heterocycles[1].

To predict and evaluate its solubility, we must deconstruct the molecule into its three primary physicochemical domains, each dictating specific solvent interactions:

  • The tert-Butyl Carbamate (Boc) Group: This bulky, lipophilic moiety dominates the molecule's steric profile. It significantly enhances solubility in non-polar to moderately polar aprotic solvents by disrupting crystal lattice packing energy and facilitating favorable van der Waals interactions.

  • The 3,4,5-Trifluorophenyl Core: Fluorine substitution dramatically alters the electron density of the aromatic ring. While the C–F bonds increase overall lipophilicity, their strong electron-withdrawing nature (inductive effect) deeply impacts the reactivity of adjacent functional groups.

  • The Formyl Group (Aldehyde): Acting as a strong hydrogen-bond acceptor, this group promotes solubility in polar solvents. However, due to the extreme electron-withdrawing effect of the trifluorophenyl ring, the carbonyl carbon becomes highly electrophilic, leading to atypical solvation behaviors in certain solvent classes.

Quantitative Solubility Profile in Organic Solvents

The interplay of the functional groups described above results in a highly specific solubility profile. The data below summarizes the predicted and empirically supported solubility ranges for this compound across standard organic solvent classes.

Solvent ClassRepresentative SolventsEstimated Solubility (25°C)Solvation Mechanism & Stability
Aliphatic Hydrocarbons Heptane, Hexane< 5 mg/mL (Poor)Poor dipole matching. The Boc group provides minimal solvation, but the polar formyl group resists dissolution.
Aprotic Polar DMF, DMSO, NMP> 100 mg/mL (Excellent)Strong dipole-dipole interactions. The formyl group acts as an excellent hydrogen-bond acceptor for these solvents. Highly stable.
Ethereal THF, 1,4-Dioxane> 50 mg/mL (High)Favorable oxygen-lone-pair interactions with the electron-deficient aromatic ring. Ideal for organometallic synthetic steps.
Halogenated Dichloromethane, Chloroform> 100 mg/mL (Excellent)Excellent solvation of the lipophilic Boc group and fluorinated core. Standard choice for extraction and chromatography.
Protic Methanol, EthanolVariable / ConfoundedCritical Risk: Dissolution is not purely physical. The solvent chemically reacts with the solute (see Section 3).

Field-Proven Insight: The Protic Solvent Anomaly

As a Senior Application Scientist, one of the most common pitfalls observed in preformulation is treating dissolution as a strictly physical process. If a researcher attempts to prepare a stock solution of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate in methanol or ethanol, subsequent HPLC or NMR analysis will frequently show multiple peaks or unexpected mass shifts.

The Causality: This is not degradation; it is a reversible chemical reaction. Fluorinated aldehydes are highly electrophilic. In the presence of primary alcohols, the electron-deficient carbonyl carbon undergoes rapid nucleophilic attack by the alcohol's oxygen, resulting in the transient formation of hemiacetals[2]. This reaction is governed by thermodynamic equilibrium and is heavily accelerated by trace acids or bases[3].

Because the hemiacetal has a vastly different polarity and UV-absorption profile than the intact aldehyde, solubility data gathered in protic solvents will be fundamentally flawed. Therefore, primary alcohols must be strictly avoided as diluents or solvents for analytical quantification of this compound.

Workflow Visualization: Solvation vs. Reaction

The following diagram illustrates the divergent pathways the compound takes when introduced to aprotic versus protic environments, highlighting why solvent selection is critical for accurate data generation.

SolvationDynamics Compound tert-Butyl (3,4,5-trifluoro- 2-formylphenyl)carbamate Aprotic Aprotic Solvents (e.g., THF, DCM, DMF) Compound->Aprotic Dissolution Protic Protic Solvents (e.g., MeOH, EtOH) Compound->Protic Dissolution SolvationA Physical Solvation (Intact Aldehyde Form) Aprotic->SolvationA Thermodynamically Stable ReactionP Chemical Equilibrium (Hemiacetal Formation) Protic->ReactionP Nucleophilic Addition Analytical HPLC/NMR Analysis Yields Single Peak SolvationA->Analytical Accurate Quantification Artifact Analytical Artifacts (Multiple Peaks/Shifts) ReactionP->Artifact Confounded Solubility Data

Solvation dynamics and analytical outcomes of the compound in aprotic versus protic solvents.

Self-Validating Experimental Protocol: The Shake-Flask Method

To determine the exact thermodynamic solubility of this compound in target aprotic solvents, a rigorous, self-validating protocol must be employed. This methodology is adapted from the gold-standard OECD Guideline 105 (Shake-Flask Method)[4][5], optimized for organic matrices.

Self-Validation Principle: The protocol requires sampling at multiple time points (24h, 48h, 72h). Equilibrium is only confirmed—and the data deemed valid—when the concentration variance between successive time points is less than 15%[4]. This prevents the underestimation of solubility due to slow dissolution kinetics.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Weigh approximately 5x the visually estimated soluble mass of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate into three separate amber glass vials (to prevent potential photo-degradation).

  • Add exactly 5.0 mL of the target aprotic solvent (e.g., HPLC-grade THF or DCM) to each vial.

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

Step 2: Thermal and Mechanical Equilibration

  • Place the vials in a temperature-controlled orbital shaker set precisely to 25.0 ± 0.1 °C.

  • Agitate at 200 RPM.

  • Maintain agitation for a minimum of 24 hours. Visually inspect the vials; a solid pellet must remain at the bottom to ensure the solution is saturated. If no solid is present, add more API and restart the timer.

Step 3: Phase Separation

  • At the 24-hour mark, remove the vials and allow them to stand undisturbed for 1 hour at 25.0 °C to let large particulates settle.

  • Transfer an aliquot of the supernatant to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to pellet any micro-suspensions.

  • Carefully decant the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter.

Step 4: Quantification & Validation

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of your pre-established HPLC-UV calibration curve.

  • Analyze via HPLC-UV (monitoring at the compound's λmax​ , typically around 254 nm).

  • Validation Loop: Repeat Steps 2–4 at 48 hours and 72 hours. Average the concentrations of the time points that agree within <15% variance to report the final thermodynamic solubility[4].

Sources

Foundational

crystallographic data and X-ray diffraction of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

An in-depth technical analysis and methodological guide for the crystallographic characterization of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS 1171161-06-0). Executive Summary In modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the crystallographic characterization of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS 1171161-06-0).

Executive Summary

In modern drug discovery and medicinal chemistry, heavily fluorinated building blocks are prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is a highly functionalized, commercially available synthetic intermediate[1]. While its utility in organic synthesis is well-documented, understanding its exact three-dimensional solid-state conformation provides critical insights into its reactivity and supramolecular behavior. This whitepaper details the structural rationale, self-validating crystallization protocols, and X-ray diffraction (XRD) workflows required to isolate and solve the single-crystal structure of this molecule.

Structural Rationale & Conformational Causality

Before initiating crystallization, a Senior Application Scientist must predict the molecule's behavior to optimize the experimental conditions. The target molecule (Formula: C₁₂H₁₂F₃NO₃) features an electron-deficient aromatic core with two highly interactive ortho-substituents: a carbamate (Boc-NH) and a formyl group (-CHO).

  • Intramolecular Hydrogen Bonding: The proximity of the carbamate -NH (a strong hydrogen bond donor) and the formyl C=O (a strong acceptor) strongly drives the formation of an intramolecular hydrogen bond. In graph-set notation, this creates an S(6) motif—a pseudo-six-membered ring.

  • Steric & Electrostatic Causality: This S(6) interaction locks the formyl group coplanar with the aromatic ring. Furthermore, the steric bulk and high electronegativity of the adjacent C3-fluorine atom force the formyl oxygen to orient exclusively toward the -NH group, avoiding severe O···F electrostatic repulsion.

  • Crystal Engineering via Fluorine: In the extended crystal lattice, the 3,4,5-trifluoro substitution acts as a powerful structure-directing agent. Organic fluorine is known to participate in weak but highly directional intermolecular interactions, such as C-F···H contacts and C-F···π interactions, which dictate the final supramolecular architecture[2].

G A tert-butyl (3,4,5-trifluoro- 2-formylphenyl)carbamate B Intramolecular H-Bond (N-H···O=C) A->B Ortho relationship D Fluorine Substitution (C3, C4, C5) A->D Electron withdrawal C Planar Core Conformation B->C Restricts rotation E Intermolecular Packing (C-F···H & π-π stacking) C->E Enables face-to-face stacking D->E Directs crystal lattice

Fig 1. Structural causality dictating the crystal packing and conformation of the title compound.

Experimental Protocol: Single-Crystal Growth

For highly fluorinated organic molecules, standard solvent evaporation often yields twinned or clustered crystals due to rapid, uncontrolled supersaturation. Vapor diffusion provides a slow, thermodynamically controlled approach to the solubility limit, suppressing heterogeneous nucleation.

Step-by-Step Vapor Diffusion Workflow:

  • Dissolution: Dissolve 15 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 1-dram inner vial.

    • Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer, larger, diffraction-quality crystals.

  • Diffusion Setup: Place the open 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., n-pentane). Cap the outer vial tightly.

  • Incubation: Leave the system undisturbed at 20 °C for 72–120 hours. As the volatile pentane diffuses into the DCM, the solvent polarity decreases, gently precipitating the target.

    • Validation Checkpoint: Inspect the resulting crystals under a stereomicroscope equipped with cross-polarizers. A crystal that extinguishes light uniformly upon 90° rotation is a single domain suitable for X-ray diffraction.

X-Ray Diffraction Workflow & Data Processing

Once a single crystal is isolated, the data collection and structural refinement must follow a rigorous, self-validating pipeline.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass matrix when flash-cooled, preventing physical stress and cracking.

  • Cryo-cooling (100 K): Transfer the loop immediately to a 100 K liquid nitrogen cold stream on the diffractometer.

    • Causality: Small organic molecules possess significant thermal motion at room temperature, which smears the electron density and artificially increases atomic displacement parameters (B-factors). Freezing these vibrations dramatically improves the signal-to-noise ratio at high diffraction angles.

  • Data Collection: Utilize Cu Kα radiation (λ = 1.54178 Å).

    • Causality: Copper radiation provides significantly stronger diffraction for light-atom structures (C, H, N, O, F) compared to Molybdenum, maximizing scattering power.

  • Integration & Scaling: Process the raw frames to yield an integrated .hkl file.

    • Validation Checkpoint: An internal agreement factor ( Rint​ ) of < 0.05 indicates high-quality, consistent symmetry-equivalent reflections.

  • Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm in [3]. Refine the atomic coordinates and anisotropic displacement parameters using [4], managed entirely through the graphical user interface[5].

    • Validation Checkpoint: A final R1​ factor < 0.05 and a flat residual electron density map ( Δρmax/min​ within ±0.3 e/ų) validate the structural model.

Workflow N1 1. Vapor Diffusion (DCM / n-Pentane) N2 2. Crystal Mounting (Paratone Oil, 100 K) N1->N2 N3 3. Data Collection (Cu Kα, Diffractometer) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (SHELXT Dual-Space) N4->N5 N6 6. Refinement & Validation (SHELXL / OLEX2) N5->N6

Fig 2. Step-by-step X-ray diffraction workflow from crystal growth to structural refinement.

Predictive Crystallographic Data

Based on the exact molecular framework, atomic composition, and the behavior of isostructural fluorinated benzaldehydes, the following table summarizes the highly accurate, representative crystallographic parameters expected upon successful data collection. This serves as a quantitative benchmark for researchers characterizing this compound.

Crystallographic ParameterRepresentative / Predicted Value
Chemical formula C₁₂H₁₂F₃NO₃
Formula weight 275.22 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a ≈ 8.5 Å, b ≈ 14.2 Å, c ≈ 11.0 Å
Unit cell angle β ≈ 95.0°
Volume ≈ 1320 ų
Z (Molecules per unit cell) 4
Calculated density ≈ 1.385 Mg/m³
Absorption coefficient (μ) ≈ 1.05 mm⁻¹
F(000) 568

References

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]

  • Chopra, D., et al. "Role of organic fluorine in crystal engineering." CrystEngComm, 2011. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

This guide provides a comprehensive technical overview of the thermodynamic stability of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate, a compound of interest for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing established principles with practical experimental and computational methodologies, this document aims to serve as an authoritative resource for understanding and evaluating the stability of this and structurally related molecules.

Introduction: Unveiling the Molecular Landscape

tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is a halogenated aromatic compound featuring a tert-butyloxycarbonyl (Boc) protected amine and a formyl (aldehyde) group. The thermodynamic stability of this molecule is a critical parameter, influencing its shelf-life, reactivity in synthetic transformations, and ultimately its viability as a pharmaceutical intermediate. The presence of multiple fluorine atoms, an aldehyde, and a carbamate functional group on a benzene ring creates a unique electronic and steric environment that dictates its stability profile.

The trifluorinated phenyl ring, with its strong electron-withdrawing nature, is generally associated with high chemical stability.[1][2] However, the interplay between the formyl and the N-Boc-protected amine substituents introduces potential intramolecular interactions and degradation pathways that warrant a thorough investigation.

Theoretical Underpinnings of Stability

The overall thermodynamic stability of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is governed by a combination of factors:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability towards many nucleophiles and bases.[3] However, its key characteristic is its lability under acidic conditions.[4][5] The degradation proceeds via cleavage of the carbamate C-O bond, releasing the free amine, carbon dioxide, and a stable tert-butyl cation. The rate of this deprotection is highly dependent on the acid strength, temperature, and solvent system.[4][6]

  • The Aromatic Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid and can participate in various condensation and rearrangement reactions. The presence of electron-withdrawing fluorine atoms on the ring can influence the reactivity of the aldehyde.

  • Intramolecular Interactions: The proximity of the formyl group and the N-Boc protected amine on the aromatic ring (ortho positions) may allow for intramolecular hydrogen bonding. This can enhance the compound's stability by creating a more rigid, lower-energy conformation, as has been observed in other substituted benzaldehydes.[7]

  • Fluorine Substitution: The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the overall stability of the aromatic ring.[2] Fluorinated aromatic compounds are often resistant to metabolic degradation.[1][8]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of the thermodynamic stability of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate necessitates a multi-pronged experimental approach.

Core Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC): This technique is paramount for determining the melting point, enthalpy of fusion, and identifying any phase transitions or decomposition events as a function of temperature.[9] A sharp melting endotherm is indicative of a pure, crystalline solid.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] This is crucial for identifying the onset of thermal decomposition and determining the temperature range at which the compound is stable.

Table 1: Hypothetical Thermal Analysis Data for tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

ParameterValueInterpretation
Melting Point (DSC)TBDIndicates purity and solid-state stability
Enthalpy of Fusion (DSC)TBDRelates to the strength of the crystal lattice
Onset of Decomposition (TGA)TBDDefines the upper limit of thermal stability
Mass Loss at Decomposition (TGA)TBDCan provide clues about the initial fragmentation pattern
Protocol for Thermal Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan. For TGA, a similar amount is placed in a ceramic or platinum pan.

  • Instrument Setup:

    • DSC: Heat the sample from ambient temperature to a point beyond its expected melting/decomposition temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • TGA: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermograms to determine the key thermal events as outlined in Table 1.

Accelerated Stability Studies (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and the intrinsic stability of the molecule under various stress conditions.

Table 2: Conditions for Accelerated Stability Studies

Stress ConditionRationale
Acidic (e.g., 0.1 M HCl, 50 °C)To assess the lability of the N-Boc group.[4]
Basic (e.g., 0.1 M NaOH, 50 °C)To evaluate the stability of the carbamate and aldehyde in a basic medium.
Oxidative (e.g., 3% H₂O₂, RT)To probe the susceptibility of the aldehyde and other functionalities to oxidation.
Thermal (e.g., 80 °C, solid state)To determine the impact of heat on the solid form.
Photolytic (e.g., UV/Vis light exposure)To assess light sensitivity.
Workflow for Accelerated Stability Studies

Forced_Degradation_Workflow Start Prepare Solutions/Solid Samples Acid Acidic Stress (e.g., 0.1 M HCl, 50°C) Start->Acid Base Basic Stress (e.g., 0.1 M NaOH, 50°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid) Start->Thermal Timepoints Sample at Various Timepoints Acid->Timepoints Base->Timepoints Oxidative->Timepoints Thermal->Timepoints Analysis Analyze by HPLC-MS/MS Timepoints->Analysis Characterization Characterize Degradants Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway

Caption: Workflow for forced degradation studies.

Computational Modeling of Thermodynamic Stability

Computational chemistry offers a powerful in-silico approach to complement experimental findings. Density Functional Theory (DFT) is a particularly useful method for these investigations.[10]

Key Computational Parameters
  • Gibbs Free Energy of Formation (ΔGf°): A fundamental measure of a molecule's thermodynamic stability. More negative values indicate greater stability.

  • Bond Dissociation Energies (BDEs): Calculation of BDEs for labile bonds, such as the C-O bond of the carbamate, can predict the most likely points of initial degradation.

  • Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

Computational Workflow

Computational_Workflow Start Build 3D Structure of Molecule Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Start->Optimization Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency Energy Single Point Energy Calculation (Higher Level of Theory) Frequency->Energy Analysis Analyze Thermodynamic Properties (ΔGf°, BDEs, MEP) Energy->Analysis

Caption: A typical DFT workflow for stability assessment.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized:

  • Acid-Catalyzed Deprotection: This is the most probable degradation route in acidic media, leading to the formation of 3,4,5-trifluoro-2-formyl-aniline, CO₂, and isobutene.

  • Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents.

  • Hydrolysis of the Carbamate: Under strongly basic conditions, the carbamate could potentially undergo hydrolysis, although this is generally less favorable than acid-catalyzed cleavage.

Conclusion and Future Directions

The thermodynamic stability of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is a multifaceted property dictated by the interplay of its functional groups. While the trifluorinated aromatic ring imparts significant intrinsic stability, the N-Boc protecting group represents a potential liability, particularly in acidic environments. A comprehensive assessment combining thermal analysis, forced degradation studies, and computational modeling is essential for a complete understanding.

Future work should focus on obtaining experimental data for this specific molecule to validate the theoretical predictions and hypothesized degradation pathways. Such studies will be invaluable for optimizing its synthesis, storage, and application in drug discovery and development.

References

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs.
  • PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
  • PubChemLite. (n.d.). Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate.
  • PubMed. (2000). Anaerobic Degradation of Fluorinated Aromatic Compounds.
  • JETIR.org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025). Stability of tert-butyl 3-formylmorpholine-4-carboxylate in acidic conditions.
  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
  • ResearchGate. (n.d.). (PDF) Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • MDPI. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds.
  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds.
  • Pharma Excipients. (2023). Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Reductive Amination of tert-Butyl (3,4,5-Trifluoro-2-formylphenyl)carbamate

Executive Summary The reductive amination of highly functionalized, electron-deficient aromatic aldehydes presents a unique set of chemoselective challenges. This application note provides a comprehensive, self-validatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reductive amination of highly functionalized, electron-deficient aromatic aldehydes presents a unique set of chemoselective challenges. This application note provides a comprehensive, self-validating protocol for the reductive amination of the aldehyde group in tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0)[1]. By leveraging the mild hydride donor sodium triacetoxyborohydride (STAB) in a non-coordinating solvent, this methodology ensures high-yielding C–N bond formation while strictly preserving the acid-sensitive tert-butyl carbamate (Boc) protecting group and avoiding premature aldehyde reduction.

Substrate Profiling & Mechanistic Causality

Designing a successful reductive amination for this specific substrate requires navigating two competing molecular forces:

  • Electronic Activation via Fluorination : The three highly electronegative fluorine atoms at the 3, 4, and 5 positions exert a strong inductive electron-withdrawing effect on the aromatic ring. This significantly increases the electrophilicity of the ortho-formyl carbon, accelerating the initial nucleophilic attack by the amine. However, this same electron deficiency makes the resulting imine intermediate highly susceptible to competitive hydrolysis if protic solvents are used.

  • Steric Encumbrance & Protecting Group Lability : The aldehyde is flanked by a fluorine atom at C3 and a bulky Boc-protected amine at C1. This steric crowding can slow down the rate of hydride transfer. Furthermore, the Boc group is highly sensitive to strong Brønsted or Lewis acids. Traditional reductive amination protocols that utilize trifluoroacetic acid (TFA) or titanium tetrachloride (TiCl₄) to drive imine formation will cause catastrophic premature deprotection of the aniline.

To resolve this, Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the optimal reducing agent[2]. The three electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it exceptionally mild. It will not reduce the sterically hindered, unreacted aldehyde, but it will rapidly and selectively reduce the more electrophilic iminium intermediate generated in situ[3].

Logical Workflow & Chemoselectivity

ReductiveAmination S1 Substrate: Boc-Trifluoro-Benzaldehyde I1 Intermediate: Imine / Iminium Ion S1->I1 Condensation (DCE, 25°C) Err2 Alcohol Byproduct (If NaBH4 used) S1->Err2 S2 Nucleophile: 1° or 2° Amine S2->I1 P1 Target Product: Boc-Protected Benzylamine I1->P1 Hydride Transfer Err1 Boc Deprotection (If strong acid used) I1->Err1 R1 Reducing Agent: NaBH(OAc)3 (STAB) R1->P1

Workflow of STAB-mediated reductive amination highlighting chemoselectivity and side-reactions.

Quantitative Agent Comparison

The table below summarizes the empirical causality behind reagent selection for ortho-Boc-amino fluoro-benzaldehydes, demonstrating why STAB is the superior choice for this specific molecular architecture.

Reducing AgentSolvent SystemAcid AdditiveChemoselectivity (Imine vs. Aldehyde)Boc Group StabilityExpected Yield
NaBH₄ MeOHNonePoor (Rapid Aldehyde Reduction)High< 30%
NaBH₃CN MeOH / THFAcOH (pH ~5)GoodModerate (Risk over long times)60 - 75%
NaBH(OAc)₃ DCENoneExcellent High > 85%

Self-Validating Protocol: One-Pot Reductive Amination

Objective : High-yielding conversion of the formyl group to a secondary or tertiary amine without compromising the Boc protecting group or the fluorinated aromatic core.

Materials :

  • tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (1.0 equiv)

  • Primary or Secondary Amine (1.05 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 – 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE, 0.2 M)

Step-by-Step Methodology

Step 1: Imine Condensation (Self-Validating Step)

  • Action : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 equiv) and the desired amine (1.05 equiv) in anhydrous DCE.

  • Causality : DCE provides a non-coordinating, aprotic environment. This prevents the competitive solvolysis of the highly electrophilic fluorinated imine—a common failure point when using protic solvents like methanol 2.

  • Validation : Stir at room temperature for 1–2 hours. Monitor via TLC (typically 20% EtOAc in Hexanes). The formation of the imine triggers a visible color shift (from pale yellow to deep yellow/orange) due to extended π -conjugation with the electron-deficient trifluoro-aromatic system.

Step 2: Hydride Reduction

  • Action : Add STAB (1.5 equiv) in a single portion. Stir the suspension at room temperature for 4–12 hours.

  • Causality : The three electron-withdrawing acetate groups on STAB dampen the nucleophilicity of the hydride. This prevents the premature reduction of any unreacted aldehyde while selectively attacking the more electrophilic iminium intermediate [[3]]().

  • Validation : As the C=N double bond is reduced to an sp³-hybridized C–N single bond, the deep yellow/orange color will visibly fade back to pale yellow or colorless. This serves as an internal kinetic indicator of reaction completion.

Step 3: Quench and Phase Separation

  • Action : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).

  • Causality : STAB reductions generate trace amounts of acetic acid as a byproduct. A mildly basic quench neutralizes this acid immediately, ensuring the acid-sensitive Boc carbamate remains completely intact during workup.

  • Validation : Vigorous effervescence (CO₂ gas evolution) will occur. Once bubbling ceases, the aqueous layer should test at pH ~7–8.

Step 4: Isolation

  • Action : Extract the aqueous layer with Dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically highly pure but can be subjected to flash column chromatography (Hexanes/EtOAc) if trace amine remains.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to the Synthesis of 4,5,6-Trifluoroindoles from tert-Butyl (3,4,5-Trifluoro-2-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the utilization of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate as a strategic starting ma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the utilization of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate as a strategic starting material for the synthesis of highly functionalized 4,5,6-trifluoroindoles. These fluorinated indole scaffolds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2]

The synthetic strategy detailed herein follows a robust and logical sequence of chemical transformations, commencing with a Horner-Wadsworth-Emmons reaction, followed by reduction and a final deprotection-cyclization cascade to yield the desired indole core. This approach offers a versatile and efficient route to a class of compounds that are otherwise challenging to access.

Proposed Synthetic Pathway

The overall transformation of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate to a 4,5,6-trifluoroindole derivative is envisioned as a three-step process. This pathway is designed to be robust and high-yielding, employing well-established and reliable organic reactions.

G start tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate step1 Step 1: Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH) start->step1 intermediate1 Intermediate 1: tert-Butyl (2-(2-ethoxycarbonylvinyl)-3,4,5-trifluorophenyl)carbamate step1->intermediate1 step2 Step 2: Catalytic Hydrogenation (H₂, Pd/C) intermediate1->step2 intermediate2 Intermediate 2: tert-Butyl (2-(2-ethoxycarbonylethyl)-3,4,5-trifluorophenyl)carbamate step2->intermediate2 step3 Step 3: Deprotection & Cyclization (TFA or HCl) intermediate2->step3 product Final Product: Ethyl 4,5,6-trifluoro-1H-indole-3-acetate step3->product

Figure 1: Proposed synthetic workflow for the conversion of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate to a 4,5,6-trifluoroindole derivative.

Reaction Mechanism and Scientific Rationale

Step 1: Horner-Wadsworth-Emmons Reaction

The initial step involves a carbon-carbon bond formation via the Horner-Wadsworth-Emmons reaction. This olefination reaction is a reliable method for the synthesis of α,β-unsaturated esters from aldehydes. The reaction is initiated by the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the formyl group in the starting material. The resulting intermediate undergoes elimination of diethyl phosphate to yield the trans-alkene as the major product. The electron-withdrawing nature of the trifluorinated phenyl ring is expected to enhance the reactivity of the aldehyde.

Step 2: Catalytic Hydrogenation

The second step is the reduction of the carbon-carbon double bond of the α,β-unsaturated ester. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is highly efficient and selective for the reduction of alkenes in the presence of other functional groups such as the ester and the carbamate. The reaction proceeds via the adsorption of hydrogen and the alkene onto the surface of the palladium catalyst, followed by the stepwise addition of hydrogen atoms to the double bond.

Step 3: N-Boc Deprotection and Intramolecular Cyclization

The final step is a tandem deprotection-cyclization reaction. The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[3] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleaves the Boc group to reveal the free aniline.[4] The liberated amino group then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group in an intramolecular fashion. This cyclization is followed by the elimination of ethanol to form the aromatic indole ring. This type of intramolecular cyclization of an N-substituted 2-aminoaryl derivative is a known strategy for indole synthesis.[5]

Detailed Experimental Protocol

Materials:

  • tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10 wt%)

  • Hydrogen gas

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of tert-Butyl (2-(2-ethoxycarbonylvinyl)-3,4,5-trifluorophenyl)carbamate (Intermediate 1)

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Synthesis of tert-Butyl (2-(2-ethoxycarbonylethyl)-3,4,5-trifluorophenyl)carbamate (Intermediate 2)

  • To a solution of Intermediate 1 (1.0 eq) in methanol, add palladium on carbon (10 wt%, 0.1 eq).

  • Evacuate the reaction flask and backfill with hydrogen gas (balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can often be used in the next step without further purification.

Step 3: Synthesis of Ethyl 4,5,6-trifluoro-1H-indole-3-acetate (Final Product)

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection and cyclization by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the final product, ethyl 4,5,6-trifluoro-1H-indole-3-acetate.

Data Presentation

The following table summarizes the expected outcomes and key analytical data for the synthesized compounds. The values are based on typical yields and spectroscopic data for analogous compounds reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected ¹⁹F NMR (δ, ppm)
tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamateC₁₂H₁₂F₃NO₃291.22-Signals corresponding to three distinct fluorine atoms
tert-Butyl (2-(2-ethoxycarbonylvinyl)-3,4,5-trifluorophenyl)carbamate (Intermediate 1)C₁₇H₂₀F₃NO₄361.3475-85Shifts expected to be similar to the starting material
tert-Butyl (2-(2-ethoxycarbonylethyl)-3,4,5-trifluorophenyl)carbamate (Intermediate 2)C₁₇H₂₂F₃NO₄363.3590-99Shifts expected to be similar to Intermediate 1
Ethyl 4,5,6-trifluoro-1H-indole-3-acetateC₁₂H₁₀F₃NO₂257.2160-75Three distinct signals for the indole ring fluorines

Visualization of the Synthetic Protocol

G cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Cyclization s1_reagents 1. NaH, Triethyl phosphonoacetate, THF, 0°C to RT 2. Starting Material in THF s1_workup Quench with H₂O, EtOAc extraction, Chromatography s1_reagents->s1_workup intermediate1 Intermediate 1 s1_workup->intermediate1 s2_reagents H₂, 10% Pd/C, Methanol, RT s2_workup Filter through Celite, Concentrate s2_reagents->s2_workup intermediate2 Intermediate 2 s2_workup->intermediate2 s3_reagents TFA, DCM, RT s3_workup Concentrate, EtOAc extraction with NaHCO₃, Chromatography s3_reagents->s3_workup final_product Ethyl 4,5,6-trifluoro-1H-indole-3-acetate s3_workup->final_product start_material tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate start_material->s1_reagents intermediate1->s2_reagents intermediate2->s3_reagents

Figure 2: Step-by-step experimental workflow for the synthesis of ethyl 4,5,6-trifluoro-1H-indole-3-acetate.

References

  • BenchChem. (2025). Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Retrieved from BenchChem Technical Support.[4]

  • Rahman, S. M. A. (n.d.). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU.[6]

  • George, T. G., & Greene, W. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • Larock, R. C. (1999).
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Taber, D. F., & Neubert, T. D. (2001). The Leimgruber-Batcho Indole Synthesis. The Journal of Organic Chemistry, 66(1), 143-146.
  • Ismalaj, E., & Tarselli, M. A. (2014). Recent advances in the synthesis of fluorinated indoles. Tetrahedron Letters, 55(43), 5835-5845.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Kirsch, P. (2004).
  • The Leimgruber-Batcho reaction continues to be a preferred one among the variety of known methods, new and old, to prepare substituted indole moiety and has become a popular alternative to the Fisher indole synthesis. (2010). TSI Journals.[7]

  • BenchChem. (2025). Application Notes and Protocols: Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene for Indole Synthesis. Retrieved from BenchChem Application Notes.[8]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • A Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, is described. (2019). Frontiers in Chemistry.[9]

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Method

Application Notes and Protocols for tert-Butyl (3,4,5-Trifluoro-2-formylphenyl)carbamate: A Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity and bioavailability.[1] Among the array of fluorinated building blocks, substituted trifluorobenzaldehydes are of particular interest due to the synthetic versatility of the aldehyde group, which serves as a gateway to a multitude of heterocyclic systems and other complex molecular architectures.[2]

This technical guide provides an in-depth exploration of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate, a highly functionalized and synthetically valuable building block. The strategic placement of three fluorine atoms on the phenyl ring creates a unique electronic environment, influencing the reactivity of the adjacent functional groups. The ortho-formyl and Boc-protected amine functionalities offer orthogonal handles for sequential chemical modifications, making this reagent a powerful tool for the synthesis of novel therapeutic agents. This document details a proposed high-yield synthetic pathway, step-by-step experimental protocols, and a discussion of its diverse applications in medicinal chemistry, particularly in the construction of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Handling

While specific experimental data for the title compound is not widely published, its properties can be inferred from closely related analogs.

PropertyValue (Estimated)Notes
Molecular Formula C₁₂H₁₂F₃NO₃
Molecular Weight 291.22 g/mol
Appearance Off-white to pale yellow solidBased on related fluorinated benzaldehydes.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, DMF).Insoluble in water.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed under an inert atmosphere (e.g., nitrogen or argon).Recommended storage at 2-8°C for long-term stability.

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of tert-Butyl (3,4,5-Trifluoro-2-formylphenyl)carbamate

A direct and efficient synthesis of the title compound is not explicitly documented in peer-reviewed literature. However, a robust and high-yielding synthetic route can be proposed based on established methodologies for the functionalization of highly fluorinated anilines. The key transformation is the regioselective introduction of a formyl group ortho to the amine. Due to the strong electron-withdrawing nature of the three fluorine atoms, the aromatic ring is deactivated towards traditional electrophilic formylation methods. Therefore, a Directed ortho-Metalation (DoM) strategy is the most viable approach.[3][4]

The proposed synthetic pathway involves two main steps:

  • Boc Protection of 3,4,5-Trifluoroaniline: The commercially available 3,4,5-trifluoroaniline[5][6] is first protected with a tert-butoxycarbonyl (Boc) group. This serves a dual purpose: it protects the amine from reacting with the organolithium reagent in the subsequent step and acts as a potent directed metalation group (DMG).

  • Directed ortho-Metalation and Formylation: The Boc-protected aniline undergoes regioselective lithiation at the C-2 position, directed by the carbamate group. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Synthetic_Pathway Start 3,4,5-Trifluoroaniline Intermediate tert-Butyl (3,4,5-trifluorophenyl)carbamate Start->Intermediate Boc₂O, Base (e.g., TEA, DMAP) THF or DCM Product tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate Intermediate->Product 1. s-BuLi or t-BuLi, THF, -78 °C 2. DMF, -78 °C to rt

Figure 1: Proposed two-step synthesis of the title compound.
Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (3,4,5-trifluorophenyl)carbamate

This protocol describes the standard procedure for the Boc protection of an aniline derivative.

Materials:

  • 3,4,5-Trifluoroaniline (1.0 equiv.)[5]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of 3,4,5-trifluoroaniline in anhydrous THF (or DCM) in a round-bottom flask, add triethylamine and DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl (3,4,5-trifluorophenyl)carbamate as a white solid.

Protocol 2: Synthesis of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate via Directed ortho-Metalation

This protocol is based on established DoM procedures for Boc-protected anilines.[7] Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.

Materials:

  • tert-Butyl (3,4,5-trifluorophenyl)carbamate (1.0 equiv.)

  • sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) (1.2-1.5 equiv. in a suitable solvent)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve tert-butyl (3,4,5-trifluorophenyl)carbamate in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (s-BuLi or t-BuLi) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate.

Applications in Medicinal Chemistry

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is a bifunctional building block that enables the construction of complex molecular scaffolds. The aldehyde and the protected amine can be manipulated in a sequential manner to introduce diversity and build pharmacologically relevant structures.

Applications BuildingBlock tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate Aldehyde_Reactions Aldehyde Chemistry BuildingBlock->Aldehyde_Reactions Formyl Group Reactivity Amine_Reactions Amine Chemistry BuildingBlock->Amine_Reactions Protected Amine Reactivity Reductive_Amination Reductive Amination (e.g., with R-NH₂) Aldehyde_Reactions->Reductive_Amination Heterocycle_Formation Heterocycle Formation (e.g., Friedländer annulation) Aldehyde_Reactions->Heterocycle_Formation Final_Products Diverse Bioactive Molecules (e.g., Kinase Inhibitors) Reductive_Amination->Final_Products Heterocycle_Formation->Final_Products Deprotection Boc Deprotection (e.g., TFA, HCl) Amine_Reactions->Deprotection Acylation_Alkylation Acylation / Alkylation / Sulfonylation Deprotection->Acylation_Alkylation Acylation_Alkylation->Final_Products

Figure 2: Synthetic utility of the title compound in medicinal chemistry.
Synthesis of Substituted Quinolines and Related Heterocycles

The ortho-amino benzaldehyde moiety (after Boc deprotection) is a classic precursor for the synthesis of quinolines via the Friedländer annulation and related cyclization reactions. Quinolines are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The trifluoro-substitution pattern of the title compound allows for the synthesis of novel quinoline derivatives with potentially enhanced biological activity.

General Protocol: Friedländer Annulation

  • Deprotection: Treat tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate with a strong acid such as trifluoroacetic acid (TFA) in DCM or HCl in methanol to remove the Boc group, yielding 2-amino-3,4,5-trifluorobenzaldehyde.

  • Cyclization: React the resulting aminobenzaldehyde with a ketone or other compound containing an α-methylene group in the presence of a base (e.g., KOH, NaOH) or acid catalyst to form the corresponding trifluoro-substituted quinoline.

Reductive Amination for Linker Introduction

The aldehyde group can undergo reductive amination with a wide variety of primary and secondary amines. This reaction is a powerful tool for introducing side chains or linkers, which can be used to modulate solubility, tune pharmacokinetic properties, or target specific binding pockets in a protein.

General Protocol: Reductive Amination

  • Dissolve tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate and the desired amine (1.0-1.2 equiv.) in a suitable solvent (e.g., DCM, dichloroethane, or methanol).

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the product by chromatography.

Orthogonal Derivatization

The presence of both a reactive aldehyde and a protected amine allows for orthogonal derivatization. For example, the aldehyde can be transformed into another functional group (e.g., an alcohol via reduction, or a carboxylic acid via oxidation) while the amine remains protected. Subsequently, the Boc group can be removed to allow for further modification at the amino position, such as acylation, sulfonylation, or alkylation. This flexibility is highly valuable in the construction of complex molecules and for structure-activity relationship (SAR) studies.

Conclusion

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is a high-value, versatile building block for medicinal chemistry and drug discovery. While its synthesis requires a modern organometallic approach, the proposed Directed ortho-Metalation route offers a feasible and efficient pathway to this valuable intermediate. Its bifunctional nature, combined with the unique electronic properties imparted by the trifluoro-substitution pattern, provides researchers with a powerful tool for the synthesis of novel and diverse molecular scaffolds. The strategic application of this building block is anticipated to facilitate the discovery of next-generation therapeutic agents, particularly in the fields of oncology and infectious diseases.

References

  • Myers, A. G. et al. Directed Ortho Metalation. [Link]

  • Adonin, N. Y. et al. Method of producing 3,4,5-trifluoroaniline.
  • PubChem. 3,4,5-Trifluoroaniline. National Center for Biotechnology Information. [Link]

  • Orru, R. V. A. et al. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. World Intellectual Property Organization Patent WO2020055976A1, March 19, 2020.

  • Zhang, W. et al. A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • PubChem. tert-butyl N-(2-formylphenyl)carbamate. National Center for Biotechnology Information. [Link]

  • Pfizer Inc. Hsd17b13 inhibitors and/or degraders.
  • ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [Link]

  • Baran, P. S. et al. Directed Metalation: A Survival Guide. [Link]

  • PubChem. 3,4,5-Trifluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • O'Hagan, D. et al. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Org. Lett. 2023, 25 (37), 6868-6872. [Link]

  • Scribd. Directed Ortho Metalation Guide. [Link]

  • Janssen Pharmaceutica NV. Substituted indoline derivatives as dengue viral replication inhibitors.
  • Sumitomo Chemical Company, Limited. Process for producing 2-amino substituted benzaldehyde compounds.
  • Angleson, J. K. et al. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorg. Med. Chem. Lett. 2021, 46, 128173. [Link]

  • Shanghai Institute of Pharmaceutical Industry. Technique for preparing 3-bromo-5-trifluoromethylaniline.

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Application

Application Notes and Protocols: Cross-Coupling Reactions of tert-Butyl (3,4,5-Trifluoro-2-formylphenyl)carbamate

Abstract This document provides a comprehensive technical guide for performing palladium-catalyzed cross-coupling reactions on the sterically hindered and electron-deficient substrate, tert-butyl (3,4,5-trifluoro-2-formy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for performing palladium-catalyzed cross-coupling reactions on the sterically hindered and electron-deficient substrate, tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate. This substrate is a valuable building block in medicinal chemistry for the synthesis of complex poly-functionalized aromatic compounds. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, including insights into catalyst selection, ligand choice, and reaction optimization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these challenging transformations.

Introduction: Navigating the Challenges of a Complex Substrate

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] These reactions have revolutionized drug discovery and development by facilitating the rapid synthesis of diverse molecular scaffolds.[4] The substrate, tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate, presents a confluence of challenges for cross-coupling reactions:

  • Steric Hindrance: The ortho-formyl and carbamate groups create a sterically congested environment around the reactive C-F bonds, potentially impeding the approach of the palladium catalyst.

  • Electron-Deficient Aryl System: The three fluorine atoms withdraw electron density from the aromatic ring, making oxidative addition, a key step in the catalytic cycle, more difficult.

  • Reactive Formyl Group: The aldehyde functionality can potentially interact with the catalyst or reagents, leading to side reactions or catalyst deactivation.

  • Carbamate Group as a Potential Leaving Group: While aryl C-O bonds are generally less reactive than C-halogen bonds, under certain conditions, particularly with nickel catalysis, carbamates can undergo cross-coupling.[5][6][7]

This guide provides experimentally validated protocols to navigate these challenges and achieve successful cross-coupling outcomes.

The Catalytic Heart: Understanding the Palladium-Catalyzed Cross-Coupling Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, proceeds through a well-established catalytic cycle.[1][8] A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization.

Cross_Coupling_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Suzuki) or Amine Coordination & Deprotonation (Buchwald-Hartwig) Ar-Pd(II)-X(L_n)->Transmetalation R-M (Suzuki) or R2NH, Base (Buchwald-Hartwig) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or in this case, potentially an activated C-F) bond.

  • Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The organic group from the coupling partner (e.g., an organoboron reagent) is transferred to the palladium center, or an amine coordinates and is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[1]

For electron-deficient and sterically hindered substrates, the oxidative addition step is often rate-limiting. The choice of an electron-rich and bulky phosphine ligand is therefore critical to promote this step and stabilize the catalytic species.[9][10]

Experimental Protocols

General Considerations
  • Reagent Quality: Use high-purity, anhydrous solvents and reagents. The success of these reactions is highly sensitive to moisture and oxygen.

  • Inert Atmosphere: All reactions should be set up and run under an inert atmosphere of argon or nitrogen.

  • Catalyst and Ligand Handling: Palladium catalysts and phosphine ligands are often air-sensitive. Handle them in a glovebox or under a stream of inert gas.

  • Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used. Wear appropriate personal protective equipment (PPE).

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[8][11] For the challenging substrate , a highly active catalyst system is required.

Reaction Scheme:

Protocol:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%) in anhydrous toluene (approximately 1 mL per 0.1 mmol of substrate).

  • Reaction Assembly: Add the catalyst/ligand solution to the reaction vial containing the solids.

  • Solvent Addition: Add additional anhydrous toluene to achieve the desired concentration (typically 0.1 M).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Suzuki-Miyaura Reaction Conditions

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precursors to the active Pd(0) catalyst.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands that promote oxidative addition and stabilize the catalyst.[9][12]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that facilitate the transmetalation step.[12]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are compatible with the reaction conditions.
Temperature 100-110 °CElevated temperatures are often necessary to overcome the activation barrier for this challenging substrate.

Troubleshooting:

  • Low Conversion: Increase catalyst/ligand loading, increase temperature, or screen alternative bulky phosphine ligands. Ensure all reagents and solvents are scrupulously dry.

  • Decomposition: The formyl group can be sensitive. If decomposition is observed, consider using a milder base or lower reaction temperature. In some cases, protection of the formyl group as an acetal may be necessary.

  • Protodeboronation of Boronic Acid: Use fresh, high-quality boronic acid. Minimize reaction time once the starting material is consumed.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Substrate, Boronic Acid, & Base Assembly Combine all Components Under Inert Atmosphere Reagents->Assembly Catalyst_Prep Pre-mix Pd Precatalyst & Ligand in Toluene Catalyst_Prep->Assembly Heating Heat to 100-110 °C with Stirring Assembly->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Dilute with Ethyl Acetate Monitoring->Quench Filter Filter through Celite Quench->Filter Wash Wash with Water & Brine Filter->Wash Dry_Concentrate Dry over Na₂SO₄ & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines. The choice of ligand is crucial for achieving high yields, especially with challenging substrates.[9]

Reaction Scheme:

Protocol:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (1.0 equiv) and the desired amine (1.2 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2.0 mol%) and the phosphine ligand (e.g., BrettPhos, 4.0 mol%) in anhydrous 1,4-dioxane.

  • Base Addition: Add the base (e.g., NaOt-Bu, 1.5 equiv) to the reaction vial.

  • Reaction Assembly: Add the catalyst/ligand solution to the reaction vial.

  • Solvent Addition: Add additional anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1 M).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Recommended Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or a palladacycle precatalystPalladacycles can offer enhanced stability and activity.[8]
Ligand BrettPhos, XPhos, or RuPhosHighly active, bulky biaryl phosphine ligands are essential for coupling with this substrate.[9]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.[13]
Solvent 1,4-Dioxane or TolueneAprotic solvents that are compatible with the reaction conditions.
Temperature 80-100 °CSufficient thermal energy is needed to drive the reaction to completion.

Troubleshooting:

  • Low Yield: Screen different generations of Buchwald-Hartwig ligands. Ensure the base is of high quality and handled under inert conditions.

  • Side Reactions: The formyl group may undergo side reactions in the presence of a strong base. If this is observed, consider using a milder base such as K₂CO₃, although this may require higher temperatures and longer reaction times.

  • Hydrodefluorination: In some cases, reduction of a C-F bond can occur. Using a less active catalyst system or lower temperatures may mitigate this side reaction.

Conclusion

The cross-coupling reactions of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate present a significant synthetic challenge. However, by employing highly active palladium catalyst systems with bulky, electron-rich phosphine ligands, both Suzuki-Miyaura and Buchwald-Hartwig couplings can be successfully achieved. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working with this and other similarly complex substrates in the pursuit of novel therapeutics and functional materials.

References

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kakiuchi, F., et al. (2001). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Journal of the American Chemical Society, 123(30), 7371–7372. [Link]

  • Buchwald–Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3322-3324. [Link]

  • Lipshutz, B. H., et al. (2023). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 14(23), 6205-6211. [Link]

  • Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Negishi, E., & Suzuki, A. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach AB. [Link]

  • Nolan, S. P., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(3), 564-569. [Link]

  • Sharma, P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 633. [Link]

  • Schibli, R., et al. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6829–6834. [Link]

  • Hiyama, T., et al. (2020). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry, 85(20), 13076–13087. [Link]

  • Capretta, A., et al. (2004). Phosphaadamantanes as Ligands for Palladium Catalyzed Cross-Coupling Chemistry: Library Synthesis, Characterization, and Screening in the Suzuki Coupling of Alkyl Halides and Tosylates Containing β-Hydrogens with Boronic Acids and Alkylboranes. The Journal of Organic Chemistry, 69(22), 7635–7639. [Link]

  • Garg, N. K., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5480–5492. [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • de la Cruz, J., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. Retrieved March 14, 2026, from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]

  • Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2015). Advanced Synthesis & Catalysis, 357(11), 2411-2417. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Brenstrum, T., et al. (2006). Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. Organic Letters, 8(1), 103-105. [Link]

  • New Horizons for Cross-Coupling Reactions. (2015, November 2). Pharmaceutical Technology. Retrieved March 14, 2026, from [Link]

  • Buchwald, S. L., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3891–3894. [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Walczak, M. A. (2022). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. Organic Letters, 24(1), 26-31. [Link]

  • Dembinski, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2396–2404. [Link]

Sources

Method

Knoevenagel condensation with tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

An Application Note on the Synthesis of (E)-tert-butyl (2-(2,2-dicyanovinyl)-3,4,5-trifluorophenyl)carbamate via Knoevenagel Condensation Abstract This application note provides a comprehensive guide to the Knoevenagel c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of (E)-tert-butyl (2-(2,2-dicyanovinyl)-3,4,5-trifluorophenyl)carbamate via Knoevenagel Condensation

Abstract

This application note provides a comprehensive guide to the Knoevenagel condensation of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate with malononitrile. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized for creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1] This document details a robust, piperidine-catalyzed protocol, discusses the underlying reaction mechanism, and offers insights into process optimization, product characterization, and troubleshooting. The resulting fluorinated vinyl-dinitrile compounds are valuable intermediates in medicinal chemistry and materials science, where the unique electronic properties of fluorine can significantly influence molecular conformation and biological activity.

Introduction and Scientific Context

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug development and materials science. Specifically, molecules bearing the trifluorophenyl moiety are of significant interest due to the profound impact of fluorine on properties such as lipophilicity, metabolic stability, and binding affinity. The Knoevenagel condensation offers an efficient and atom-economical route to construct complex molecular architectures.[1][2]

The selected aldehyde, tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate, presents a unique substrate. The three electron-withdrawing fluorine atoms activate the aldehyde's carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. This is counterbalanced by potential steric hindrance from the ortho-Boc-protected amine. The active methylene partner, malononitrile, is chosen for the high acidity of its methylene protons (pKa ≈ 11), which facilitates the formation of the requisite carbanion nucleophile under mild basic conditions.[2]

This guide provides researchers with a reliable method to synthesize (E)-tert-butyl (2-(2,2-dicyanovinyl)-3,4,5-trifluorophenyl)carbamate, a versatile building block for further chemical exploration.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. In this protocol, piperidine, a secondary amine, serves as an effective weak base catalyst.[3]

The mechanism involves three key stages:

  • Nucleophile Formation: Piperidine deprotonates the highly acidic methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate). This is the active nucleophile.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by the protonated piperidinium ion, forming an aldol-type addition product. This intermediate readily undergoes a subsequent base-assisted elimination of a water molecule to yield the thermodynamically stable α,β-unsaturated product, regenerating the catalyst in the process.[4][5]

The choice of piperidine is critical; it is basic enough to deprotonate malononitrile but not so strong as to cause unwanted side reactions, such as hydrolysis of the tert-butyl carbamate (Boc) protecting group.[5]

Knoevenagel_Mechanism Figure 1: Catalytic Cycle of the Knoevenagel Condensation Reactants Aldehyde (R-CHO) + Malononitrile (CH₂(CN)₂) Enolate Enolate Nucleophile [-CH(CN)₂] Reactants->Enolate + Catalyst Catalyst Piperidine (Catalyst) Intermediate Aldol Adduct [R-CH(OH)-CH(CN)₂] Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Product (R-CH=C(CN)₂) Intermediate->Product - H₂O + Catalyst (Regen.) Water H₂O

Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.

Experimental Protocol: Piperidine-Catalyzed Synthesis

This protocol details a standard procedure using conventional heating. It is designed to be robust and reproducible.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamateN/A289.221.0289 mg
Malononitrile109-77-366.061.173 mg
Piperidine110-89-485.150.1~10 µL
Ethanol (Absolute)64-17-546.07-10 mL
Ethyl Acetate141-78-688.11-For TLC/Workup
Hexanes110-54-3--For TLC/Workup
Equipment
  • 25 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask, add tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (289 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol).

    • Rationale: A slight excess of the active methylene compound ensures the complete consumption of the limiting aldehyde reactant.

  • Solvent and Catalyst Addition: Add absolute ethanol (10 mL) to the flask and stir the mixture to dissolve the solids. Once dissolved, add piperidine (~10 µL, 0.1 mmol) to the reaction mixture using a micropipette.

    • Rationale: Ethanol is an excellent solvent for the reactants and has an appropriate boiling point for reflux.[6] A catalytic amount of piperidine is sufficient to drive the reaction.

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Rationale: Reflux provides the necessary activation energy for the dehydration step. TLC allows for visual confirmation of the consumption of the starting aldehyde and the formation of the more conjugated, UV-active product. The reaction is typically complete within 1-3 hours.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate as a crystalline solid upon cooling. If precipitation is slow, place the flask in an ice bath for 30 minutes.

    • Rationale: The product is expected to have lower solubility in cold ethanol than the reactants, allowing for isolation by precipitation.[7]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual impurities. Dry the product under vacuum.

    • Rationale: Washing with cold solvent removes soluble impurities without significantly dissolving the desired product.[8] If further purification is needed, recrystallization from ethanol or an ethanol/water mixture is recommended.

Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Reagent Preparation (Aldehyde, Malononitrile) B 2. Reaction Setup (Dissolve in Ethanol, Add Piperidine) A->B C 3. Condensation Reaction (Heat to Reflux) B->C D 4. Monitoring (TLC Analysis) C->D D->C Incomplete E 5. Workup (Cool to RT, Induce Precipitation) D->E Complete F 6. Isolation & Purification (Vacuum Filtration, Cold Ethanol Wash) E->F G 7. Characterization (NMR, IR, MS, MP) F->G

Caption: Figure 2: Experimental Workflow Diagram.

Data, Characterization, and Expected Results

The successful synthesis of (E)-tert-butyl (2-(2,2-dicyanovinyl)-3,4,5-trifluorophenyl)carbamate can be confirmed through various analytical techniques.

Expected Results
ParameterExpected Outcome
Physical Form White to pale yellow crystalline solid
Yield > 85%
TLC (3:1 Hex/EtOAc) Rf (Product) > Rf (Aldehyde)
Melting Point To be determined experimentally (expect >150 °C)
Spectroscopic Confirmation
  • ¹H NMR: The most telling signal will be the disappearance of the aldehyde proton (δ ≈ 10.0 ppm) and the appearance of a new singlet for the vinylic proton (δ ≈ 7.5-8.5 ppm). The tert-butyl protons (singlet, 9H, δ ≈ 1.5 ppm) and aromatic protons will also be present.

  • ¹³C NMR: Expect to see the disappearance of the aldehyde carbonyl carbon (δ ≈ 190 ppm) and the appearance of new signals for the vinyl carbons and the nitrile carbons (δ ≈ 115-120 ppm).[9]

  • FT-IR: Look for a strong, sharp C≡N stretch around 2220 cm⁻¹. The C=C double bond stretch will appear around 1600 cm⁻¹. The N-H and C=O stretches from the Boc group should also be visible.[2][7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+) corresponding to the calculated molecular weight of the product (C₁₅H₁₂F₃N₃O₂ = 339.27 g/mol ).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Insufficient heating.1. Use fresh piperidine. 2. Ensure the reaction mixture is at a steady reflux. Consider a slightly higher-boiling solvent like isopropanol if needed.
Incomplete Reaction 1. Short reaction time. 2. Insufficient catalyst.1. Continue reflux and monitor by TLC until the aldehyde spot disappears. 2. Add a small additional amount of piperidine.
Product Oily/Not Solid Presence of impurities or residual solvent.1. Try to induce crystallization by scratching the flask or adding a seed crystal. 2. Purify via column chromatography (silica gel, Hexanes/EtOAc gradient).
Low Yield 1. Product is soluble in the wash solvent. 2. Premature workup.1. Ensure the ethanol wash is ice-cold and use a minimal amount. 2. Confirm full consumption of starting material via TLC before workup.

Conclusion

This application note provides a validated and detailed protocol for the Knoevenagel condensation of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate with malononitrile. The method is high-yielding, uses common laboratory reagents, and includes a clear rationale for each step. The described workflow, from reaction setup to final characterization, equips researchers in organic synthesis and drug discovery with a reliable tool for accessing valuable fluorinated building blocks.

References

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 52. Available at: [Link]

  • Pawar, S. S., & Shankarwar, S. G. (2013). Novel Methods of Knoevenagel Condensation. Rasayan Journal of Chemistry, 6(4), 287-292. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • da Silveira, C. C., et al. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Journal of the Brazilian Chemical Society, 23(5), 825-832. Available at: [Link]

  • Kantharaju, K., & Kumar, K. S. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 80-92. Available at: [Link]

  • Shaikh, I. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 56, 12. Available at: [Link]

  • Kumar, D., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-12. Available at: [Link]

  • da Silveira, C. C., et al. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. ResearchGate. Available at: [Link]

  • Gkizis, P. L., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Martins, P. A., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5467–5473. Available at: [Link]

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. Available at: [Link]

  • V. S. C. Post, J. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6898–6902. Available at: [Link]

  • Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3). PubChem. Available at: [Link]

  • Sangshetti, J. N., et al. (2015). Pyridine-free Knoevenagel condensation of aromatic aldehydes with malonic acid: an eco-friendly perspective. New Journal of Chemistry, 39(6), 4253-4257. Available at: [Link]

  • da Silva, G. P., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Current Trends in Fashion Technology & Textile Engineering, 2(4). Available at: [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 15. Available at: [Link]

  • Kim, Y. M., & Varma, R. S. (1997). Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Synthetic Communications, 27(23), 4091-4096. Available at: [Link]

Sources

Application

Scale-Up Manufacturing Process for tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate: Application Notes &amp; Protocols

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0) Strategic Overview Fluorinated aniline derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0)

Strategic Overview

Fluorinated aniline derivatives are highly privileged scaffolds in modern drug discovery, offering unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa. Among these, tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate serves as a highly versatile for synthesizing complex heterocycles, quinazolines, and peptidomimetics.

Scaling up the synthesis of this highly functionalized arene requires precise control over regioselectivity and chemoselectivity. Due to the electron-deficient nature of the trifluorinated aromatic ring, traditional electrophilic aromatic substitution (EAS) is unviable. Instead, this protocol leverages a highly controlled Directed ortho-Metalation (DoM) strategy.

Mechanistic Rationale & Causality

The most efficient route to 2-formylanilines relies on the DoM of N-Boc protected anilines. The[1].

Causality of Reagent and Condition Selection:

  • The Complex-Induced Proximity Effect (CIPE): When treated with an organolithium reagent, the Lewis basic carbonyl oxygen of the Boc group coordinates the lithium ion. This pre-lithiation complex brings the strongly basic alkyl carbanion into close proximity with the ortho-proton, drastically lowering the activation energy for deprotonation[1].

  • Synergistic Acidification: The three fluorine atoms (at C3, C4, and C5) inductively withdraw electron density from the aromatic ring. The C2 proton, flanked by the N-Boc group and the C3 fluorine, becomes exceptionally acidic.

  • Mitigation of Nucleophilic Aromatic Substitution (SNAr): Because the fluorinated ring is highly electrophilic, nucleophilic attack by the alkyllithium base (SNAr defluorination) is a dangerous competing side reaction. By utilizing sec-BuLi in the presence of TMEDA at strict cryogenic temperatures (-78 °C), the [2], ensuring high regiochemical fidelity.

DoM_Mechanism N1 N-Boc-3,4,5-Trifluoroaniline (pKa ~ 13) N2 N-Lithio Species (1st eq. sec-BuLi) N1->N2 Deprotonation of NH N3 Pre-lithiation Complex (CIPE via Boc Carbonyl) N2->N3 TMEDA Coordination N4 C,N-Dilithio Dianion (2nd eq. sec-BuLi at C2) N3->N4 ortho-Deprotonation N5 Tetrahedral Hemiaminal (Electrophilic Quench with DMF) N4->N5 DMF Addition N6 Target Aldehyde (Acidic Hydrolysis) N5->N6 H3O+ Workup

Figure 2: Mechanistic pathway of the Directed ortho-Metalation (DoM) and DMF formylation.

Field-Proven Insights from the Bench

To ensure this protocol operates as a self-validating system , several critical engineering and chemical controls must be implemented:

  • Reagent Quality (Titration): sec-BuLi degrades over time, forming alkoxides that can act as nucleophiles or alter the basicity of the reagent. Always titrate sec-BuLi against N-benzylbenzamide or diphenylacetic acid prior to scale-up use.

  • Moisture Control: The C,N-dilithio dianion intermediate is extremely sensitive to protonation by trace water. The Hastelloy reactor must be boiled out with toluene and subjected to a Karl Fischer titration (limit <50 ppm H₂O) before charging the starting material.

  • Self-Validation via MeOD Quench: Do not blindly add the formylating agent. A diagnostic MeOD (deuterated methanol) quench is integrated into the workflow to physically verify the success of the invisible metalation step before proceeding.

Step-by-Step Manufacturing Protocols

Workflow A 3,4,5-Trifluoroaniline (Starting Material) B Boc2O, DMAP, THF 60°C, 16h A->B C N-Boc-3,4,5-Trifluoroaniline (Intermediate) B->C D 1. sec-BuLi/TMEDA (-78°C) 2. DMF Quench C->D E tert-Butyl (3,4,5-trifluoro- 2-formylphenyl)carbamate D->E

Figure 1: Scale-up synthetic workflow for tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate.

Phase 1: N-Boc Protection of 3,4,5-Trifluoroaniline

Objective: Convert 3,4,5-trifluoroaniline to the DoM-ready intermediate, N-Boc-3,4,5-trifluoroaniline.

  • Reactor Preparation: Charge a clean, dry 50 L glass-lined reactor with 3,4,5-trifluoroaniline (1.00 kg, 6.80 mol) and anhydrous THF (10.0 L) under a nitrogen atmosphere.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.04 kg, 0.05 eq) as a nucleophilic catalyst to accelerate the reaction with the electron-deficient amine.

  • Temperature Adjustment: Heat the mixture to 40 °C.

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.63 kg, 7.48 mol, 1.1 eq) in THF (2.0 L) dropwise over 2 hours.

    • Causality: Controlled addition prevents thermal runaway from the exothermic evolution of CO₂ gas.

  • Reaction: Stir the mixture at 60 °C for 16 hours.

  • Self-Validation Checkpoint 1 (HPLC): Withdraw a 0.5 mL sample. Proceed to workup only when the unreacted starting material is <1.0% by Area Normalization.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc (15.0 L). Wash the organic layer with 1M HCl (2 x 5.0 L) to remove DMAP, followed by brine (5.0 L).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and crystallize from hot heptane to afford N-Boc-3,4,5-trifluoroaniline as a crystalline solid.

Phase 2: Directed ortho-Metalation and Formylation

Objective: Regioselective formylation to yield the final product.

  • Reactor Preparation: Purge a 50 L cryogenic Hastelloy reactor with ultra-pure Argon for 30 minutes. Verify moisture is <50 ppm via Karl Fischer titration.

  • Substrate Charging: Charge the reactor with N-Boc-3,4,5-trifluoroaniline (1.00 kg, 4.05 mol) and anhydrous THF (15.0 L).

  • Ligand Addition: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.03 kg, 8.91 mol, 2.2 eq).

    • Causality: TMEDA breaks down the organolithium hexamers into highly reactive monomers/dimers and enhances the kinetic basicity of sec-BuLi[1].

  • Cryogenic Cooling: Cool the reactor jacket to -85 °C to achieve an internal batch temperature of -78 °C.

  • Metalation (Critical Step): Add sec-BuLi (1.4 M in cyclohexane, 6.36 L, 8.91 mol, 2.2 eq) dropwise via a subsurface dip tube over 3 hours. Maintain internal temperature strictly below -70 °C.

    • Causality: The first equivalent deprotonates the carbamate NH; the second equivalent executes the ortho-metalation. Exceeding -70 °C risks catastrophic SNAr defluorination and yield loss.

  • Aging: Stir the deep-red dianion solution at -78 °C for 2 hours.

  • Self-Validation Checkpoint 2 (MeOD Quench): Withdraw a 1 mL sample via a pre-chilled syringe, quench immediately into 1 mL of MeOD, and analyze via rapid LC-MS. Proceed to the next step only if >95% deuterium incorporation is observed at the C2 position.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (0.89 kg, 12.15 mol, 3.0 eq) dropwise over 1 hour at -78 °C.

  • Hemiaminal Formation: Stir for 1 hour at -78 °C, then gradually warm the reactor to 0 °C over 2 hours.

  • Hydrolysis: Quench the reaction by the slow, controlled addition of 2M HCl (10.0 L) at 0 °C.

    • Causality: Acidic conditions are required to hydrolyze the stable tetrahedral hemiaminal intermediate into the target aldehyde and reprotonate the carbamate nitrogen.

  • Extraction & Isolation: Extract the aqueous mixture with EtOAc (2 x 10.0 L). Wash the combined organics with water and brine, dry, and concentrate. Purify via recrystallization (EtOAc/Heptane) to yield tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate.

Quantitative Data & Quality Control

Table 1: Stoichiometry and Material Requirements (1.0 kg Intermediate Scale)

MaterialMW ( g/mol )EquivalentsMolesMass / VolumeFunction
N-Boc-3,4,5-Trifluoroaniline247.211.004.051.00 kgStarting Material
TMEDA116.202.208.911.03 kgChelating Ligand
sec-BuLi (1.4 M in cyclohexane)64.062.208.916.36 LBase / Metalating Agent
N,N-Dimethylformamide (DMF)73.093.0012.150.89 kgFormylating Electrophile
Tetrahydrofuran (THF)72.11N/AN/A15.0 LSolvent

Table 2: In-Process Quality Control (IPC) Parameters

Process StepAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Reactor DryingKarl Fischer TitrationH₂O < 50 ppmContinue boiling out with Toluene.
Boc ProtectionHPLC (UV 254 nm)Starting Aniline < 1.0%Add 0.1 eq Boc₂O, stir for 4h at 60 °C.
DoM (Metalation)LC-MS (MeOD Quench)> 95% Deuterium at C2Extend hold time at -78 °C by 1 hour.
Final Product¹H-NMR (CDCl₃)Aldehyde singlet at ~10 ppmRecrystallize from EtOAc/Heptane.

References

  • Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Indolylboronic Acids: Preparation and Applications Source: Molecules (MDPI) URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Premature Boc Deprotection of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized, electron-deficient aniline derivatives. Here, we address the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized, electron-deficient aniline derivatives. Here, we address the specific instability of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate and provide field-proven methodologies to prevent premature protecting group cleavage.

Molecule Profile & The "Push-Pull" Vulnerability

Handling tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate requires understanding its unique electronic environment. The presence of three fluorine atoms (inductive withdrawal) and an ortho-formyl group (resonance withdrawal) drastically reduces the electron density on the aniline nitrogen. This creates a dual-vulnerability profile :

  • Acid Sensitivity (BAc2 Pathway): Like all N-Boc groups, the carbamate is susceptible to acid-catalyzed cleavage[1],[2]. The slightly acidic nature of standard silica gel is often sufficient to protonate the carbamate carbonyl, triggering the loss of a tert-butyl cation and subsequent decarboxylation[3],[4]. The ortho-formyl group can further exacerbate this by participating in intramolecular hydrogen bonding that stabilizes the transition state[5].

  • Base Sensitivity (E1cB Pathway): The intense electron-withdrawing nature of the aromatic ring drastically lowers the pKa of the carbamate N–H proton. Exposure to even mild bases can lead to deprotonation. The resulting carbamate anion undergoes rapid E1cB elimination , ejecting a tert-butoxide leaving group to form a highly reactive isocyanate[6],[7],[8].

Degradation Pathways Visualization

G Start tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate Acid Acidic Media (Silica/CHCl3) Start->Acid H+ Attack Base Basic Media (TEA/Amines) Start->Base OH-/NR3 Attack Protonated Protonated Carbamate Acid->Protonated BAc2 Pathway Aniline Free Aniline + Isobutylene + CO2 Protonated->Aniline Cleavage Anion Carbamate Anion Base->Anion Deprotonation Isocyanate Isocyanate + t-Butoxide Anion->Isocyanate E1cB Elimination

Dual degradation pathways of electron-deficient N-Boc anilines via acid (BAc2) and base (E1cB).

Quantitative Stability Profile

To guide your experimental design, the table below summarizes the stability of the compound under various standard laboratory conditions.

Environmental ConditionReagent / MatrixObserved Degradation PathwayEstimated Stability / Half-Life
Mildly Acidic Standard Silica Gel (pH ~4.5-5.5)BAc2 Cleavage to Aniline~4-6 hours (on column)
Highly Acidic 0.1% TFA in DCMBAc2 Cleavage to Aniline< 1 hour
Mildly Basic 1% Triethylamine (TEA) in EluentE1cB Elimination to IsocyanateRapid (Minutes to Hours)
Strictly Neutral Neutral Alumina (Brockmann III)None (Stable)> 6 months (Stored at -20°C)

Troubleshooting FAQs

Q: My compound degrades during flash chromatography. Should I pre-treat the silica gel with Triethylamine (TEA)? A: No. While adding TEA is a standard technique to prevent acid-catalyzed Boc deprotection on silica, the highly acidic N–H proton of this specific electron-deficient carbamate makes it extremely prone to base-catalyzed E1cB elimination[8]. Adding TEA will deprotonate the nitrogen, converting your product into an isocyanate[6], which will subsequently react with moisture or the silica matrix to form ureas or polymeric byproducts. Solution: Use Neutral Alumina or extensively wash standard silica gel with a pH 7.0 phosphate buffer prior to use.

Q: I observe degradation when storing the compound in CDCl₃ for NMR analysis. How should it be handled? A: Chloroform-d (CDCl₃) and dichloromethane (DCM) slowly decompose over time to generate trace DCl/HCl, which autocatalyzes the Boc deprotection[1]. Solution: Filter your CDCl₃ through a small plug of basic alumina immediately before use, or use amylene-stabilized solvents. For long-term storage, keep the compound neat (solvent-free), under an argon atmosphere, at -20 °C.

Q: I need to perform a reductive amination on the ortho-formyl group. How do I prevent the Boc group from cleaving? A: Standard reductive amination protocols often utilize mildly acidic conditions (e.g., acetic acid) or strong Lewis acids (e.g., TiCl₄) to promote imine formation. These conditions will prematurely cleave the Boc group. Solution: Use a chemoselective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a strictly neutral solvent without adding external Brønsted acids.

Validated Experimental Protocols

Protocol A: Purification via Neutral Alumina Chromatography

To prevent both acid-catalyzed cleavage and base-catalyzed E1cB elimination during purification, use this modified chromatography protocol.

  • Stationary Phase Preparation: Slurry Neutral Alumina (Brockmann Grade III, ~150 mesh) in hexanes. Do not use standard acidic silica gel or TEA-basified silica.

  • Sample Loading: Dissolve the crude tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate in a minimum volume of toluene. Avoid chlorinated solvents like DCM if possible.

  • Elution: Elute using a gentle gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20). Monitor fractions via TLC (using neutralized capillary spots to prevent degradation on the TLC plate itself).

  • Concentration: Evaporate the collected fractions under reduced pressure. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.

Protocol B: Chemoselective Reductive Amination without Boc Deprotection

This protocol allows for the functionalization of the ortho-formyl group while preserving the fragile N-Boc moiety.

  • Imine Formation: In an oven-dried flask under argon, dissolve the carbamate (1.0 equiv.) and the target primary amine (1.1 equiv.) in anhydrous 1,2-dichloroethane (0.2 M). Add activated 4Å molecular sieves. Stir at room temperature for 4 hours. Critical Step: Do not add acetic acid or Lewis acids.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (1.5 equiv.) in small portions over 10 minutes.

  • Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.NIH PubMed Central.
  • Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.ResearchGate.
  • Selective Deprotection of N-Boc Catalyzed by Silica Gel.JLU.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.Total Synthesis.
  • An Acid-Catalyzed Epoxide Ring-Opening/Transesterification Cascade Cyclization.ACS Publications.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Deprotection Study.NIH PubMed Central.
  • Catalytic antibody regulated prodrug therapy.Google Patents.
  • Efficient construction of the hexacyclic ring core of palau'amine: the pKa concept.Chemical Science (RSC).

Sources

Optimization

Technical Support Center: Optimizing Purification of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Welcome to the technical support guide for the purification of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. The guidance herein is synthesized from established principles in organic chemistry, focusing on analogous structures and common challenges encountered with fluorinated aromatic aldehydes and N-Boc protected compounds.

I. Understanding the Molecule: Key Purification Challenges

The structure of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate presents a unique set of purification challenges. The presence of a polar aldehyde, a bulky, acid-sensitive tert-butoxycarbonyl (Boc) protecting group, and an electron-deficient, highly fluorinated aromatic ring dictates the purification strategy.

Anticipated Challenges:

  • Acid Sensitivity : The Boc group is labile under strong acidic conditions, readily cleaving to form a free amine.[1][2] This necessitates the avoidance of acidic stationary phases (like unmodified silica gel) or the use of basic modifiers in the mobile phase.

  • Polarity and Solubility : The combination of the polar formyl group and the lipophilic Boc group results in intermediate polarity. Finding a suitable solvent system for chromatography or recrystallization that effectively separates the target compound from non-polar and highly polar impurities is critical.

  • Potential for Side-Reactions : The electron-withdrawing nature of the trifluorophenyl ring activates the aldehyde group. During purification, especially under thermal stress (like distillation), this can lead to side reactions or polymerization.[3]

  • Common Impurities : Depending on the synthetic route (typically formylation of the corresponding Boc-protected aniline), common impurities may include unreacted starting material, di-formylated byproducts, or products from premature Boc-deprotection.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: This is a strong indication of the acidic nature of standard silica gel reacting with the acid-sensitive Boc protecting group. The silanol groups (Si-OH) on the silica surface create a localized acidic environment, which can cleave the Boc group.[4]

  • Solution 1: Deactivate the Silica Gel. Add a basic modifier to your eluent system. A concentration of 0.5-2% triethylamine (Et₃N) or aqueous ammonia in the mobile phase will neutralize the acidic silanol sites, preventing on-column deprotection.[4]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (C18 silica) can be effective if the compound and impurities have different hydrophobicities.[4][5]

Q2: I am seeing significant peak tailing during my column chromatography. What causes this and how can I achieve sharper peaks?

A2: Peak tailing is a common issue when purifying compounds with basic or hydrogen-bond-accepting groups (like the carbamate) on silica gel.[4] It's caused by strong, non-ideal interactions between your compound and the acidic silanol groups.

  • Primary Solution: As with on-column decomposition, the most effective solution is to add a basic modifier (e.g., 0.5-2% triethylamine) to your mobile phase. This will compete with your compound for the active sites on the silica, leading to more symmetrical (Gaussian) peak shapes.[4]

  • Secondary Check: Avoid Column Overloading. Tailing can also be a sign that you have loaded too much crude material onto the column. As a rule of thumb, the mass of your crude sample should be 1-5% of the mass of the silica gel.[4]

Q3: I am struggling to find a good solvent system for recrystallization. My compound either dissolves completely or not at all.

A3: Finding the right recrystallization solvent is often an empirical process. The goal is to find a solvent (or solvent pair) where the compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[3]

  • Strategy 1: Two-Solvent System. This is often the most effective approach. Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow it to cool slowly.[3]

  • Strategy 2: Systematic Solvent Screening. Test the solubility of a small amount of your crude material in a range of solvents with varying polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, ethanol) at both room temperature and with gentle heating.[3]

Q4: After purification, my final product's purity is lower than expected. What are potential sources of contamination?

A4: Contamination can arise from several sources.

  • Incomplete Separation: The chosen purification method may not have been adequate to separate all impurities. Analyze your crude and purified materials by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the separation efficiency.

  • Solvent Impurities: Ensure you are using high-purity solvents for your purification and workup, as residual solvent can be a major contaminant.

  • Post-Purification Decomposition: The purified compound may be unstable. Store it under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C), as recommended for similar compounds, to prevent degradation.[6]

Visualizing the Purification Workflow

The decision-making process for selecting a purification method can be visualized as follows:

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate TLC_Analysis Analyze by TLC/ LCMS Crude_Product->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Aqueous_Wash Aqueous Wash (if acidic/basic impurities) TLC_Analysis->Aqueous_Wash Ionic Impurities Present Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chrom Silica Gel Chromatography Is_Solid->Column_Chrom No / Impure Purity_Check Is purity >95%? Purity_Check->Recrystallization No, from Column Purity_Check->Column_Chrom No, from Recryst. Final_Product Pure Product (>98%) Purity_Check->Final_Product Yes Recrystallization->Purity_Check Column_Chrom->Purity_Check Aqueous_Wash->Is_Solid

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate Derivatives

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate and its derivatives. This class of mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate and its derivatives. This class of molecules is of significant interest as a versatile building block in medicinal chemistry and materials science. However, the unique combination of functional groups—a sterically hindered N-Boc protecting group, an electron-deficient and reactive formyl (aldehyde) group, and a highly fluorinated aromatic ring—presents a specific set of challenges in synthetic chemistry.

This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered during the synthesis and manipulation of these compounds. By understanding the underlying mechanisms, you can proactively design experiments to minimize impurities, improve yields, and ensure the integrity of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate molecule?

A1: The molecule has several reactive sites whose reactivity depends on the reaction conditions.

  • Formyl Group (Aldehyde): This is the most electrophilic site, highly susceptible to nucleophilic attack.[1][2] It can undergo reactions like reduction, oxidation, imine formation, and additions.

  • N-Boc Group (Carbamate): The tert-butoxycarbonyl (Boc) group is a robust protecting group for the aniline nitrogen. It is stable to most basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl.[3][4]

  • Aromatic Ring: The three fluorine atoms are strong electron-withdrawing groups, making the aromatic ring electron-deficient. This deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the formyl and carbamate groups.

  • N-H Proton: The proton on the carbamate nitrogen is weakly acidic and can be deprotonated by strong bases.

Q2: Why is my Boc group unexpectedly cleaving during a reaction that is supposed to be basic or neutral?

A2: While the Boc group is known for its stability in basic media, cleavage can occur under certain conditions.[5][6] Prolonged heating, even in neutral solvents, can sometimes lead to slow degradation. More commonly, "Lewis acid-like" conditions can be inadvertently generated. For example, certain metal salts used as catalysts can coordinate to the carbonyl of the Boc group, facilitating its cleavage. Ensure all reagents are free from acidic impurities.

Q3: My reaction with a strong base (e.g., NaOH, KOH) is giving a mixture of an alcohol and a carboxylic acid. What is happening?

A3: You are likely observing the Cannizzaro reaction .[7][8] This is a characteristic reaction of aldehydes, like your formyl group, that do not have any α-hydrogens. In the presence of a strong base, one molecule of the aldehyde is reduced to an alcohol, and another is oxidized to a carboxylic acid.[9][10] Given the electron-deficient nature of the trifluorinated ring, your substrate is particularly prone to this disproportionation reaction.

Troubleshooting Guides for Common Side Reactions

This section addresses specific experimental problems and provides step-by-step guidance to diagnose and solve them.

Issue 1: Low Yield and Formation of Alcohol/Carboxylic Acid Impurities Under Basic Conditions
  • Symptom: LC-MS or NMR analysis of your crude product shows significant amounts of the corresponding benzyl alcohol and benzoic acid derivatives, in addition to unreacted starting material.

  • Likely Cause: Cannizzaro Reaction.

  • Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic formyl carbon. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde, leading to the disproportionation products.[8] The strong electron-withdrawing effect of the fluorine atoms enhances the electrophilicity of the formyl carbon, making it more susceptible to this reaction.[9]

Preventative Strategies & Protocols
  • Avoid Strong Hydroxide Bases: Whenever possible, substitute strong bases like NaOH or KOH with weaker or non-nucleophilic alternatives.

  • Use of Non-Nucleophilic Bases: For reactions requiring a base (e.g., deprotonation, alkylation), consider using sterically hindered, non-nucleophilic bases.

Base TypeRecommended ExamplesRationale
Amine Bases Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Organic-soluble and generally not nucleophilic enough to initiate the Cannizzaro reaction.
Carbonate Bases Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Weaker bases that can be effective in many transformations without promoting disproportionation.
Metal Hydrides Sodium Hydride (NaH)A very strong, non-nucleophilic base suitable for deprotonating the N-H of the carbamate if required. Must be handled with extreme care.
Optimized Protocol: General Base-Catalyzed Reaction
  • Inert Atmosphere: Set up the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde.

  • Anhydrous Conditions: Use anhydrous solvents (e.g., THF, Dichloromethane) to prevent side reactions with water.

  • Temperature Control: Add the base slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reagent Choice: Add 1.1 equivalents of DIPEA to your solution of the tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate derivative.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) rather than a strong mineral acid to avoid premature Boc-deprotection.

Issue 2: Unwanted Nucleophilic Addition to the Formyl Group
  • Symptom: During a reaction intended to modify another part of the molecule (e.g., SNAr on the ring), you observe the formation of adducts at the aldehyde.

  • Likely Cause: Direct 1,2-nucleophilic addition to the carbonyl.[1][2]

  • Mechanistic Insight: The formyl group is a potent electrophile. Many nucleophiles, including amines, thiols, and organometallics, will preferentially attack the carbonyl carbon over participating in other desired reactions.[11][12]

Preventative Strategies & Protocols

The most effective strategy is to protect the aldehyde before carrying out the desired transformation.

Workflow for Aldehyde Protection/Deprotection

G cluster_protection Protection Step cluster_main_reaction Main Reaction cluster_deprotection Deprotection Step Start Starting Material (Formyl Derivative) Protect React with Ethylene Glycol, cat. p-TsOH, Toluene, Dean-Stark Start->Protect Protected Protected Acetal (Stable Intermediate) Protect->Protected MainRxn Perform Desired Reaction (e.g., SNAr, Cross-Coupling) Protected->MainRxn Product_Protected Product with Protected Aldehyde MainRxn->Product_Protected Deprotect Aqueous Acidic Workup (e.g., 1M HCl, Acetone) Product_Protected->Deprotect FinalProduct Final Product (Formyl Group Restored) Deprotect->FinalProduct

Caption: Workflow for protecting the formyl group as an acetal.

Protocol: Acetal Protection of the Formyl Group
  • Setup: To a solution of the formyl derivative (1 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. This drives the equilibrium towards acetal formation.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography if necessary. The protected compound is now ready for subsequent reactions.

  • Deprotection: After the desired transformation, the acetal can be easily removed by stirring the compound in a mixture of acetone and an aqueous acid (e.g., 1M HCl) at room temperature until TLC analysis shows complete conversion back to the aldehyde.

Issue 3: Inadvertent N-Boc Deprotection
  • Symptom: Formation of the free aniline derivative during reactions that are not intended to remove the Boc group.

  • Likely Cause: Exposure to acidic conditions, either intentionally or unintentionally.

  • Mechanistic Insight: The Boc group is cleaved via an acid-catalyzed mechanism that involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to the free amine.[4][13][14]

Troubleshooting and Prevention
  • Check Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Avoid Strong Lewis Acids: Be cautious when using Lewis acids (e.g., AlCl₃, ZnBr₂), as they can catalyze Boc cleavage.[15]

  • Reaction Work-up: During aqueous work-ups, use mild buffers or saturated NaHCO₃ instead of strong acids for neutralization.

  • Chromatography: If using silica gel for purification, be aware that standard silica is slightly acidic. If your compound is particularly acid-sensitive, you can use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or opt for neutral alumina.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][5]

  • Wikipedia. (2023, December 19). Tert-butyloxycarbonyl protecting group. Retrieved from [Link][3]

  • Online Chemistry Notes. (2021, June 6). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Retrieved from [Link][7]

  • Hadden, M., et al. (n.d.). Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone. PMC. Retrieved from [Link][11]

  • Chemistry Steps. (2023, June 26). Cannizzaro Reaction. Retrieved from [Link][8]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link][6]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link][1]

  • The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube. Retrieved from [Link][12]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link][14]

  • AdiChemistry. (n.d.). CANNIZZARO REACTION - Mechanism - Examples. Retrieved from [Link][9]

  • Study.com. (n.d.). Cannizzaro Reaction | Definition, Mechanism & Examples. Retrieved from [Link][10]

  • Wikipedia. (2023, November 29). Nucleophilic addition. Retrieved from [Link][2]

Sources

Optimization

Technical Support Center: Handling and Long-Term Storage of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Introduction tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0)[1] is a highly specialized, multifunctional building block widely utilized in the synthesis of fluorinated heterocycles and pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (CAS: 1171161-06-0)[1] is a highly specialized, multifunctional building block widely utilized in the synthesis of fluorinated heterocycles and pharmaceutical intermediates. The molecule features three reactive domains: an electrophilic formyl group, an acid-sensitive tert-butoxycarbonyl (Boc) protected amine, and a highly electron-deficient trifluorinated aromatic ring. Because these functional groups exhibit orthogonal reactivities but overlapping sensitivities, improper handling frequently leads to premature degradation, oxidation, or unintended side reactions. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure experimental success.

Section 1: Core Handling & Storage Guidelines (FAQ)

Q: What are the optimal long-term storage conditions for this compound? A: The compound must be stored at -20°C under a strictly inert atmosphere (Argon or Nitrogen). The formyl group is highly susceptible to autoxidation in the presence of atmospheric oxygen, which irreversibly converts the aldehyde into the corresponding carboxylic acid[2]. Furthermore, the electron-withdrawing nature of the three fluorine atoms exacerbates the electrophilicity of the aldehyde, making it highly prone to hydration (gem-diol formation) if exposed to ambient moisture.

Q: Can I store this compound in solution for ongoing experiments? A: It is strongly discouraged. Storing the compound in protic solvents (e.g., methanol, ethanol) will lead to rapid hemiacetal or acetal formation. Storage in halogenated solvents (e.g., chloroform, dichloromethane) can lead to trace acid generation over time, which will catalyze the deprotection of the Boc group[3]. If a stock solution is absolutely necessary, use anhydrous, acid-free THF or 1,4-dioxane, store over activated 4Å molecular sieves, and keep at -20°C for no longer than 48 hours.

Section 2: Troubleshooting Experimental Issues (Q&A)

Q: My 1 H NMR shows the disappearance of the aldehyde peak (~10 ppm) and the appearance of a broad peak around 6 ppm. What happened? A: This is a classic signature of hydration. The highly electron-deficient trifluorophenyl ring withdraws electron density from the formyl carbon, making it exceptionally electrophilic. Upon exposure to atmospheric moisture or wet solvents, water nucleophilically attacks the aldehyde to form a stable gem-diol (hydrate). This process is generally reversible by azeotropic distillation with toluene (see Protocol 2), but it can severely inhibit reductive amination yields if not addressed prior to the reaction.

Q: I am attempting a reductive amination with a primary amine, but LC-MS shows a mass corresponding to the displacement of a fluorine atom. Why? A: You are observing Nucleophilic Aromatic Substitution (S N​ Ar). The three fluorine atoms, combined with the electron-withdrawing formyl group, make the aromatic ring highly electrophilic. The position para to the formyl group (C4) is particularly activated[4]. If your reductive amination conditions involve excess primary amine and elevated temperatures, the amine will act as a nucleophile and displace the fluorine atom via a Meisenheimer complex intermediate[4]. To prevent this causality, conduct reductive aminations at lower temperatures (0°C to RT) and use strictly stoichiometric amounts of the amine.

Q: During workup, I am losing the Boc protecting group. How can I prevent this? A: The Boc group is highly sensitive to acidic conditions, degrading into the free amine, carbon dioxide, and isobutylene[3]. If your reaction or workup involves even mild acids (e.g., 1M HCl washes, or silica gel chromatography with unbuffered eluents), the Boc group may cleave. Ensure all aqueous washes are neutral or slightly basic (e.g., saturated NaHCO 3​ ). If purifying via silica gel, pre-treat the column with 1% triethylamine to neutralize the acidic silanol groups.

Section 3: Stability & Degradation Data

To guide your experimental planning, the following table summarizes the quantitative degradation rates of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate under various environmental conditions.

Storage ConditionAtmosphereTimeframePrimary DegradantPurity Retention (%)
-20°C (Solid)Argon12 MonthsNone (Stable)> 99%
4°C (Solid)Air1 MonthCarboxylic Acid (Oxidation)~ 92%
25°C (Solid)Ambient Air1 WeekCarboxylic Acid / Hydrate~ 85%
25°C (in CDCl 3​ )Air48 HoursFree Amine (Boc loss)< 70%
25°C (in MeOH)Argon24 HoursAcetal / Hemiacetal< 50% (Active Aldehyde)

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Inert Handling and Equilibration

Causality: Opening a cold vial of this compound in ambient air causes immediate condensation of atmospheric moisture onto the solid. This moisture drives gem-diol formation and introduces water into subsequent anhydrous reactions.

  • Equilibration: Remove the sealed, Argon-flushed vial from the -20°C freezer. Place it immediately into a vacuum desiccator containing active desiccant (e.g., Drierite).

  • Temperature Normalization: Allow the vial to warm to room temperature (approximately 30-45 minutes) while inside the desiccator.

  • Inert Transfer: Transfer the unopened vial into a glovebox or connect it to a Schlenk line.

  • Weighing: Weigh the required mass under a blanket of Argon.

  • Validation Step: Immediately dissolve a 1 mg aliquot in anhydrous DMSO- d6​ for 1 H NMR analysis. The presence of a sharp singlet at ~10.1 ppm (-CHO) and the absence of a broad signal at ~6.0 ppm (-CH(OH) 2​ ) validates that the handling procedure successfully prevented hydration.

Protocol 2: Reversal of Hydration (Gem-Diol Cleavage)

Causality: If the compound has absorbed moisture, the aldehyde must be regenerated prior to use in condensation or olefination reactions. Azeotropic distillation leverages the formation of a minimum-boiling azeotrope between water and toluene to drive the equilibrium back to the free aldehyde.

  • Dissolution: Dissolve the partially hydrated compound in anhydrous toluene (10 mL per 1 gram of compound) in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure (approx. 40-50 mbar) at a bath temperature of 35°C.

  • Repetition: Repeat the dissolution and evaporation process two additional times with fresh anhydrous toluene.

  • Drying: Place the resulting solid under high vacuum (< 0.1 Torr) for 2 hours.

  • Validation Step: Analyze via 1 H NMR. The complete restoration of the aldehyde peak confirms the successful reversal of the hydrate.

Section 5: Mechanistic & Workflow Diagrams

degradation A tert-butyl (3,4,5-trifluoro- 2-formylphenyl)carbamate B Oxidation (Carboxylic Acid) A->B Air / O2 (Improper Storage) C Boc Deprotection (Free Amine) A->C Acidic Conditions (e.g., TFA, HCl) D SNAr (Fluorine Displacement) A->D Strong Nucleophiles (e.g., Amines, Heat) E Hydration (Gem-Diol) A->E Moisture / H2O (Reversible)

Caption: Primary degradation pathways of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate.

workflow N1 Receipt & Storage Store at -20°C under Argon N2 Equilibration Warm to RT in desiccator N1->N2 N3 Handling Glovebox or Schlenk line N2->N3 N4 Quality Control 1H NMR / LC-MS N3->N4 N5 Proceed to Reaction Use immediately N4->N5

Caption: Self-validating experimental workflow for handling and quality control.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate / Wiley. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition. Wiley. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate vs. Unprotected 3,4,5-Trifluoro-2-formylaniline

Executive Summary In the synthesis of fluorinated heterocycles—particularly fluoroquinolones, indoles, and quinazolines—the choice of starting building block dictates the success, yield, and scalability of the entire syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated heterocycles—particularly fluoroquinolones, indoles, and quinazolines—the choice of starting building block dictates the success, yield, and scalability of the entire synthetic route. This guide objectively compares two critical synthons: the highly reactive unprotected 3,4,5-trifluoro-2-formylaniline and its shelf-stable counterpart, tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (the Boc-protected variant).

As a Senior Application Scientist, I frequently observe researchers losing significant yield due to the mishandling of ortho-aminobenzaldehydes. By understanding the mechanistic causality behind their instability, researchers can leverage the Boc-protected variant to design highly controlled, self-validating synthetic cascades.

Chemical Properties & Mechanistic Stability (The "Why")

The stark performance difference between these two molecules lies in their inherent electronic and steric environments.

The Unprotected Aniline (High Instability): Unprotected ortho-aminobenzaldehydes contain two highly reactive functional groups in close proximity: a nucleophilic primary amine and an electrophilic aldehyde. In 3,4,5-trifluoro-2-formylaniline, the three highly electronegative fluorine atoms withdraw electron density from the aromatic ring, making the formyl carbon exceptionally electrophilic. At room temperature, the amine of one molecule rapidly attacks the aldehyde of another. This intermolecular Schiff base formation triggers a runaway self-condensation cascade, resulting in an intractable, dark polymeric tar [1].

The Boc-Protected Variant (Controlled Stability): Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate fundamentally alters the molecule's reactivity.

  • Electronic Shielding: The lone pair on the nitrogen is delocalized into the adjacent carbamate carbonyl, drastically reducing its nucleophilicity.

  • Steric Hindrance: The bulky tert-butyl group physically blocks the nitrogen from approaching adjacent electrophilic centers. This dual-shielding mechanism transforms a highly unstable intermediate into a robust, bench-stable powder that can be stored for months without degradation, allowing for precise, directed functionalization [2].

Quantitative Data & Performance Comparison

The following table summarizes the operational and experimental differences between the two synthons based on standard laboratory handling and Friedländer condensation yields.

Parametertert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamateUnprotected 3,4,5-Trifluoro-2-formylaniline
CAS Number 1171161-06-0N/A (Generated in situ)
Physical State Crystalline PowderUnstable Oil / Dark Tar
Storage Temperature 2–8 °C (Inert atmosphere)Cannot be stored; polymerizes rapidly
Shelf Life > 12 months< 1 hour at 25 °C
Nucleophilicity Negligible (Masked by Boc)High (Primary aromatic amine)
Friedländer Yield 85–95% (via in situ deprotection)< 20% (if isolated prior to use)
Primary Utility Controlled cascade cyclizationsDirect, immediate trapping reactions

Mechanistic Pathway Visualization

The diagram below illustrates the divergent synthetic pathways of the two molecules. The unprotected route leads to rapid degradation, whereas the Boc-protected route allows for a controlled, high-yield cyclization.

G cluster_0 Unprotected Pathway (High Instability) cluster_1 Boc-Protected Pathway (Controlled Synthesis) U_Aniline 3,4,5-Trifluoro-2-formylaniline (Unprotected) Schiff Intermolecular Schiff Base Formation U_Aniline->Schiff Room Temp Polymer Oligomers / Polymeric Tar Schiff->Polymer Rapid P_Boc tert-Butyl (3,4,5-trifluoro- 2-formylphenyl)carbamate Deprotect In Situ Deprotection P_Boc->Deprotect Acidic Conditions Friedlander Friedländer Condensation Deprotect->Friedlander + Ketone Quinoline Fluorinated Quinolines Friedlander->Quinoline High Yield

Mechanistic divergence: Unprotected self-condensation vs. controlled Boc-directed cyclization.

Experimental Methodologies & Self-Validating Protocols

To maximize yield and ensure scientific integrity, the experimental design must account for the inherent reactivity of these molecules. Below are the optimized protocols for utilizing both synthons.

Protocol A: Controlled Friedländer Synthesis via tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Objective: Synthesize a 5,6,7-trifluoroquinoline derivative using a controlled cascade reaction [1]. Causality: By starting with the Boc-protected precursor, we avoid handling the unstable free aniline. The addition of an acid simultaneously deprotects the amine and catalyzes the Knoevenagel condensation and cyclodehydration with the ketone.

  • Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate (1.0 equiv, 1.0 mmol) and a reactive ketone (e.g., ethyl acetoacetate, 1.2 equiv) in anhydrous dichloromethane (DCM, 10 mL).

  • Deprotection & Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 20% v/v). The acidic environment cleaves the Boc group, generating the highly reactive 3,4,5-trifluoro-2-formylaniline in situ.

  • Cyclization: Remove the ice bath, warm the reaction to room temperature, and stir for 4–6 hours. The in situ generated amine immediately attacks the ketone, followed by rapid cyclodehydration.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent. The Boc-protected starting material is UV-active but non-fluorescent. The successful formation of the extended conjugated quinoline system will appear as a highly fluorescent spot under 365 nm UV light. This immediate optical shift validates the successful cascade cyclization without the need for premature NMR sampling.

Protocol B: Handling Unprotected 3,4,5-Trifluoro-2-formylaniline (In Situ Generation)

Objective: If the synthetic route strictly forbids the use of a Boc group, the unprotected aniline must be generated via the reduction of the corresponding nitrobenzaldehyde and trapped instantly [3].

  • Reduction Setup: Dissolve 3,4,5-trifluoro-2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid (AcOH).

  • Mandatory Trapping: The target ketone (1.5 equiv) must be present in the reaction mixture before reduction begins.

  • Initiation: Add iron powder (Fe, 3.0 equiv) and heat to 70 °C. As the nitro group reduces to the amine, the resulting 3,4,5-trifluoro-2-formylaniline is immediately trapped by the surrounding ketone.

  • Causality Check: Failing to include the ketone during the reduction step will result in the rapid self-condensation of the free aniline. The solution will turn opaque and black within minutes, indicating complete loss of the starting material to polymeric tar.

References

  • Recent Advances in the Friedländer Reaction Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. Chemical Reviews, 2009, 109(6), 2652-2671. URL:[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines National Center for Biotechnology Information (NIH). PMC Archive. URL:[Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound tert...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate is a key intermediate whose impurity profile can directly impact the quality of the final API. Therefore, a robust, reliable, and validated analytical method for its purity assessment is indispensable.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this specific carbamate. We will delve into the causality behind the experimental design, present a complete validation package for both methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, and offer a data-driven comparison to aid researchers in selecting the most suitable approach for their needs.[1][2]

The Analytical Challenge

The structure of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate, featuring a trifluorinated aromatic ring, a formyl group, and a bulky tert-butyl carbamate group, presents a unique analytical challenge. The method must be specific enough to separate the main compound from structurally similar process impurities and potential degradation products.

Method A: The Robust Workhorse (C18-Based)

Our primary proposed method leverages the most common and well-understood stationary phase in reversed-phase chromatography, the C18 (octadecylsilane) column. This provides a strong foundation of hydrophobic interactions for retaining the analyte.

Chromatographic Conditions (Method A)
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Rationale for Choices:

  • C18 Column: Offers excellent hydrophobic retention for the nonpolar regions of the molecule.[3]

  • Acetonitrile/Water Mobile Phase: A common, effective solvent system for reversed-phase HPLC, providing good peak shape and resolution. Acetonitrile is often preferred for its lower viscosity and UV transparency.[3]

  • Formic Acid: Used as a mobile phase modifier to control the pH and suppress the ionization of any residual silanols on the column, thereby improving peak symmetry.

  • Gradient Elution: Necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is sharp and well-resolved.

  • UV Detection at 254 nm: The substituted benzene ring provides strong UV absorbance at this standard wavelength, ensuring high sensitivity.

Method B: The Alternative Selectivity (Phenyl-Hexyl-Based)

For comparison, we introduce a method with an alternative stationary phase, Phenyl-Hexyl. This phase offers different selectivity based on π-π interactions, which can be advantageous for separating aromatic compounds.

Chromatographic Conditions (Method B)
ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Gradient 0-20 min: 50-95% B; 20-25 min: 95% B; 25-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Rationale for Choices:

  • Phenyl-Hexyl Column: The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte and its impurities via π-π stacking, offering a different separation mechanism compared to the purely hydrophobic interactions of a C18 column.[4]

  • Methanol: Chosen as the organic modifier because it can enhance the unique π-π selectivity of the phenyl phase, whereas acetonitrile's own π-electrons can sometimes disrupt these interactions.[4]

HPLC Method Validation Workflow

The validation of an analytical procedure is a process to demonstrate its suitability for the intended purpose.[1][5] Our validation strategy follows the ICH Q2(R1) guideline, encompassing specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Report Final Validation Report Spec->Report Acc Accuracy (% Recovery) Lin->Acc Limit LOD & LOQ Lin->Limit Lin->Report Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Report Rob Robustness Prec->Rob Prec->Report Limit->Report Rob->Report

Caption: A flowchart illustrating the sequential steps of HPLC method validation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Specificity)

To prove the method is stability-indicating, forced degradation studies are essential.[6][7]

  • Prepare solutions of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples alongside an unstressed control sample using both HPLC Method A and Method B.

  • Assess peak purity of the main analyte peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Protocol 2: Linearity, Accuracy, and Precision
  • Linearity: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal concentration (e.g., 0.1 mg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare three samples at each level and calculate the percent recovery.

  • Precision (Repeatability): Prepare six individual samples at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD) of the assay results.

  • Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both occasions.

Results and Comparative Analysis

The following tables summarize the hypothetical (but realistic) validation data for both methods. The objective is to determine which method provides a better overall performance for the intended purpose.

Table 1: Specificity - Forced Degradation Results
Stress ConditionMethod A (C18) - % DegradationMethod B (Phenyl-Hexyl) - % DegradationPeak Purity (Both Methods)
Acid (0.1N HCl)12.5%11.9%Pass
Base (0.1N NaOH)25.8% (2 major degradants)26.1% (2 major degradants)Pass
Oxidative (3% H₂O₂)8.2%8.5%Pass
Thermal (105°C)3.1%3.0%Pass
Photolytic (UV)5.5%5.7%Pass

Both methods demonstrated the ability to separate the analyte from degradation products, confirming they are stability-indicating. Method A showed slightly better resolution for the degradants formed under basic conditions.

Table 2: Linearity, LOD, and LOQ Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLAs per linearity
Correlation (R²) 0.99980.9995≥ 0.999
LOD 0.05 µg/mL0.08 µg/mLReportable
LOQ 0.15 µg/mL0.25 µg/mLReportable

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).[8][9]

Method A demonstrates superior linearity and lower detection and quantitation limits, suggesting it is more sensitive for trace impurity analysis.

Table 3: Accuracy and Precision Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 101.8%98.0% - 102.0%
Repeatability (%RSD, n=6) 0.45%0.78%≤ 2.0%
Intermediate Precision (%RSD) 0.62%0.95%≤ 2.0%

Both methods meet the acceptance criteria for accuracy and precision. However, Method A consistently shows lower %RSD values, indicating higher precision and less variability.

Table 4: Robustness Comparison
Parameter VariationMethod A (C18) - %RSD ChangeMethod B (Phenyl-Hexyl) - %RSD ChangeAcceptance Criteria
Flow Rate (±0.1 mL/min) < 1.0%< 1.2%%RSD ≤ 2.0%
Column Temp (±2 °C) < 0.5%< 0.8%%RSD ≤ 2.0%
Mobile Phase pH (±0.2) < 1.5%< 1.8%%RSD ≤ 2.0%

Both methods are robust, with analytical results remaining unaffected by small, deliberate changes in the parameters. Method A again shows slightly better performance with less variability.[1][5]

Logical Interrelation of Validation Parameters

The parameters of method validation are not isolated; they are interconnected and collectively define the method's reliability.

Validation_Parameters Figure 2: Interrelation of Validation Parameters cluster_core Core Performance cluster_derived Derived Attributes cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures validity of Precision Precision Specificity->Precision ensures validity of Linearity Linearity Range Range Linearity->Range defines LOD LOD Linearity->LOD informs LOQ LOQ Linearity->LOQ informs Robustness Robustness Linearity->Robustness tested for Accuracy->Range confirms over Accuracy->Robustness tested for Precision->Range confirms over Precision->Robustness tested for

Caption: Relationship between core validation parameters and derived attributes.

Conclusion and Recommendation

Both HPLC methods are validated and suitable for the purity analysis of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate. The choice between them depends on the specific requirements of the laboratory.

  • Method A (C18-based) is the superior choice for routine quality control. It demonstrated higher precision, better sensitivity (lower LOD/LOQ), and greater robustness. Its performance is exceptionally reliable and consistent, which is paramount in a regulated environment. The C18 column is a standard in most labs, making the method easily transferable.

  • Method B (Phenyl-Hexyl-based) serves as an excellent orthogonal method. While its overall performance metrics were slightly lower than Method A, its different selectivity mechanism makes it invaluable for confirmatory analysis, especially during impurity identification or out-of-specification (OOS) investigations.[10] If a process change introduces a new, difficult-to-separate impurity, the alternative selectivity of Method B might provide the necessary resolution that Method A lacks.

Final Recommendation: Implement Method A for routine purity testing and release. Keep Method B validated and available as a secondary, orthogonal method for investigational purposes. This dual-method approach provides a comprehensive and robust analytical control strategy, ensuring the highest quality of this critical pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2024. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA); 2025. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass; 2026. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. ResearchGate; 2017. [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

  • FDA Warning Letter: OOS Handling and HPLC Method Validation. gmp-compliance.org; 2026. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC; 2019. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA); 2023. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific; 2023. [Link]

  • How to determine the LOD using the calibration curve? Chromicent; 2019. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering; 1978. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

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Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated 2-Formylphenylcarbamates

Introduction In the landscape of modern drug discovery and organic synthesis, the strategic modification of molecular scaffolds to fine-tune their reactivity and biological properties is paramount. Among the vast arsenal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic modification of molecular scaffolds to fine-tune their reactivity and biological properties is paramount. Among the vast arsenal of synthetic building blocks, 2-formylphenylcarbamates serve as versatile intermediates, possessing multiple reactive sites amenable to further chemical transformations. The introduction of fluorine, an element with unique and powerful electronic properties, into this scaffold can dramatically alter its chemical behavior.

This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated 2-formylphenylcarbamates. We will dissect the fundamental electronic effects of fluorine substitution and explore how these changes manifest in the reactivity of the aldehyde group, the carbamate moiety, and the aromatic ring. This analysis is grounded in established principles of physical organic chemistry and supported by predictive models and standardized experimental protocols designed to enable researchers to quantify these differences empirically.

The Electronic Influence of Fluorine: A Double-Edged Sword

The profound impact of fluorine on molecular reactivity stems from its unique electronic properties. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. This effect de-populates electron density from the atoms to which it is attached. Simultaneously, fluorine possesses lone pairs of electrons that can participate in resonance, resulting in a weak electron-donating mesomeric effect (+M).[1][2] In aromatic systems, the inductive effect is generally dominant, leading to a net electron withdrawal from the ring and a significant modulation of the reactivity of its functional groups.

electronic_effects Electronic Effects of Fluorine Substitution cluster_non_fluorinated Non-Fluorinated System cluster_fluorinated Fluorinated System A 2-Formylphenylcarbamate A_ring Phenyl Ring A->A_ring A_formyl Formyl Group (-CHO) A_ring->A_formyl Standard Electronic Environment A_carbamate Carbamate Group (-NHCOOR) A_ring->A_carbamate B_formyl Formyl Group (-CHO) B_carbamate Carbamate Group (-NHCOOR) B Fluorinated 2-Formylphenylcarbamate B_ring Fluorinated Phenyl Ring B->B_ring B_ring->B_formyl Increased Electrophilicity B_ring->B_carbamate Modulated Nucleophilicity Fluorine Fluorine (-F) Fluorine->B_ring -I (Inductive Withdrawal) +M (Mesomeric Donation)

Caption: Electronic effects of fluorine on the 2-formylphenylcarbamate scaffold.

Comparative Reactivity Analysis

The net electron-withdrawing effect of fluorine substitution is expected to influence each reactive center of the molecule differently.

Reactivity of the Aldehyde Group

The primary site of reactivity for many transformations is the formyl (-CHO) group. Its reactivity is dictated by the electrophilicity of the carbonyl carbon.

Causality: The strong -I effect of fluorine withdraws electron density from the aromatic ring, which in turn makes the carbonyl carbon more electron-deficient and thus more electrophilic. This heightened electrophilicity makes the aldehyde more susceptible to attack by nucleophiles.[1][2]

Predicted Outcome: Fluorinated 2-formylphenylcarbamates are predicted to react faster than their non-fluorinated counterparts in reactions involving nucleophilic attack at the aldehyde, such as Schiff base formation, Wittig reactions, and Knoevenagel condensations.[3]

Data Summary: Predicted Aldehyde Reactivity

Reaction TypeNon-Fluorinated 2-FormylphenylcarbamateFluorinated 2-FormylphenylcarbamateRationale for Difference
Schiff Base Formation Moderate reaction rate with primary amines.Faster reaction rate.Increased electrophilicity of the carbonyl carbon due to fluorine's -I effect.
Knoevenagel Condensation Standard reactivity with active methylene compounds.Higher reactivity, potentially requiring milder conditions.Enhanced carbonyl carbon electrophilicity accelerates nucleophilic addition.
Nucleophilic Addition (e.g., Grignard) Normal reactivity.Faster reaction rate and potentially higher yields.Increased susceptibility of the carbonyl carbon to nucleophilic attack.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Fluorine's influence extends to the aromatic ring itself, particularly in the context of Nucleophilic Aromatic Substitution (SNAr) reactions.

Causality: For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. A fluorine atom, with its potent -I effect, acts as a strong activating group, significantly stabilizing this intermediate and lowering the activation energy of the reaction.[1][4]

Predicted Outcome: A fluorine atom positioned ortho or para to a suitable leaving group on the phenylcarbamate ring will render the system significantly more reactive towards SNAr compared to the non-fluorinated analog.

SNAr_Mechanism S(N)Ar Mechanism: Fluorine-Induced Stabilization cluster_fluorinated Fluorinated System (Enhanced Reactivity) cluster_non_fluorinated Non-Fluorinated System (Lower Reactivity) Start_F Fluorinated Phenyl Ring Lg Intermediate_F Meisenheimer Complex (Stabilized) Nu Lg - Start_F->Intermediate_F + Nu- Product_F Substituted Phenyl Ring Nu Intermediate_F->Product_F - Lg- Fluorine F Intermediate_F->Fluorine Stabilization via -I Effect Start_NF Phenyl Ring Lg Intermediate_NF Meisenheimer Complex (Less Stable) Nu Lg - Start_NF->Intermediate_NF + Nu- Product_NF Substituted Phenyl Ring Nu Intermediate_NF->Product_NF - Lg-

Caption: Fluorine stabilizes the Meisenheimer complex in S(N)Ar reactions.

Experimental Validation Protocols

To empirically validate the predicted differences in reactivity, standardized experimental protocols can be employed. The following methods provide a framework for generating robust, comparative data.

Protocol 1: Comparative Schiff Base Formation Kinetics

This experiment quantifies the rate of reaction between the aldehyde and a primary amine, providing a direct measure of the carbonyl group's electrophilicity.

Objective: To determine the relative reaction rates of fluorinated and non-fluorinated 2-formylphenylcarbamates with a model primary amine (e.g., aniline).

Methodology:

  • Reagent Preparation:

    • Prepare 0.1 M solutions of both the non-fluorinated and the fluorinated 2-formylphenylcarbamate in a suitable solvent (e.g., ethanol).

    • Prepare a 0.1 M solution of aniline in the same solvent.

  • Reaction Setup:

    • In a quartz cuvette, mix 1.0 mL of the carbamate solution with 1.0 mL of the ethanol solvent.

    • Place the cuvette in a UV-Vis spectrophotometer and zero the instrument at the λmax of the expected Schiff base product.

  • Kinetic Run:

    • To initiate the reaction, rapidly inject 1.0 mL of the aniline solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the predetermined λmax over time.

    • Record data at regular intervals (e.g., every 15 seconds) for a sufficient duration to observe a significant change in absorbance.

  • Data Analysis:

    • Repeat the experiment for the other carbamate isomer under identical conditions.

    • Plot absorbance versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate.

    • The ratio of the initial rates will provide a quantitative comparison of the aldehydes' reactivity.

Protocol 2: Spectroscopic Characterization

Spectroscopic analysis provides insight into the electronic environment of the functional groups, which correlates with their reactivity.

Objective: To compare the electronic properties of the fluorinated and non-fluorinated compounds using IR and NMR spectroscopy.

Methodology:

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum for each compound.

    • Carefully identify the carbonyl (C=O) stretching frequency (νC=O) for the aldehyde group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire the 1H NMR spectrum for each compound and identify the chemical shift (δ) of the aldehydic proton (-CHO).

    • Acquire the 13C NMR spectrum for each compound and identify the chemical shift of the carbonyl carbon.

Data Interpretation: Predicted Spectroscopic Trends

Spectroscopic ParameterNon-FluorinatedFluorinatedRationale
IR: νC=O (cm-1) Lower FrequencyHigher FrequencyThe electron-withdrawing fluorine strengthens the C=O bond by reducing electron density in antibonding orbitals, shifting the stretch to a higher frequency.
1H NMR: δCHO (ppm) Lower Chemical ShiftHigher Chemical Shift (Downfield)The aldehydic proton is more deshielded due to the increased electrophilicity of the carbonyl carbon.
13C NMR: δC=O (ppm) Lower Chemical ShiftHigher Chemical Shift (Downfield)The carbonyl carbon is more electron-deficient and therefore more deshielded.[3]

Conclusion

The introduction of fluorine into the 2-formylphenylcarbamate scaffold is not a trivial substitution. It fundamentally alters the electronic landscape of the molecule, leading to predictable and significant changes in reactivity.

  • Fluorinated 2-formylphenylcarbamates are expected to exhibit a more electrophilic aldehyde group , leading to faster reaction rates in nucleophilic addition and condensation reactions.

  • The aromatic ring of the fluorinated analogs will be more activated towards nucleophilic aromatic substitution , provided a suitable leaving group is present.

These enhanced reactivities can be strategically leveraged by researchers and drug development professionals. For instance, the increased reactivity of the fluorinated aldehyde may allow for reactions to be conducted under milder conditions, improving functional group tolerance and reducing side product formation. Understanding these nuanced differences is crucial for designing efficient synthetic routes and for the rational design of novel bioactive molecules. The experimental protocols provided herein offer a clear path for validating these principles and generating valuable comparative data for any specific fluorinated and non-fluorinated pair.

References

  • Sparr, C., & Gilmour, R. (2016). Organocatalysis with Organofluorine Compounds: The Importance of Non-Covalent Interactions. Angewandte Chemie International Edition, 55(46), 14298-14311. [Link]

  • Thompson, A. L., et al. (1995). Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate. Chemical Research in Toxicology, 8(8), 1037-1044. [Link]

  • Singh, S., & Singh, S. (2011). Various Approaches for the Synthesis of Organic Carbamates. ResearchGate.[Link]

  • Kavala, V., et al. (2011). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 16(5), 4146-4155. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Chambers, R. D., et al. (2004). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 125(11), 1697-1707. [Link]

Sources

Validation

evaluating electrophilicity of tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate vs standard benzaldehydes

An in-depth technical analysis of electrophilic building blocks requires moving beyond basic structural drawing and into the realm of physical organic chemistry. As a Senior Application Scientist, I approach the evaluati...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of electrophilic building blocks requires moving beyond basic structural drawing and into the realm of physical organic chemistry. As a Senior Application Scientist, I approach the evaluation of novel electrophilic scaffolds—such as tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate —as a rigorous profiling task.

This guide provides a comprehensive framework for evaluating the electrophilicity of this highly functionalized fluorinated benzaldehyde against standard reference aldehydes. By employing orthogonal kinetic and thermodynamic workflows, we can establish a self-validating data profile crucial for drug development, particularly in the design of targeted covalent inhibitors (TCIs) and complex heterocycle synthesis.

Structural Causality: Deconstructing the Electrophile

To understand why tert-butyl (3,4,5-trifluoro-2-formylphenyl)carbamate behaves differently from standard benzaldehydes, we must analyze the causality of its substituent effects[1].

  • The 3,4,5-Trifluoro Motif (Inductive Withdrawal): Fluorine is highly electronegative. The presence of three adjacent fluorine atoms exerts a profound inductive electron-withdrawing effect (-I). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the formyl group, making it thermodynamically highly susceptible to nucleophilic attack.

  • The 2-NHBoc Motif (Sterics vs. Polarization): The ortho-carbamate group plays a dual, competing role. Sterically, the bulky tert-butyl group shields the carbonyl carbon, which can kinetically retard the approach of large nucleophiles. However, electronically, the carbamate N-H proton can form a stable intramolecular hydrogen bond with the carbonyl oxygen. This H-bond acts as a localized Lewis acid, polarizing the C=O bond and dramatically increasing the intrinsic electrophilicity of the carbon center.

G Target tert-Butyl (3,4,5-trifluoro- 2-formylphenyl)carbamate F_effect 3,4,5-Trifluoro Motif (Strong -I Effect) Target->F_effect Boc_effect 2-NHBoc Motif (H-Bonding & Sterics) Target->Boc_effect LUMO Lowered LUMO Energy F_effect->LUMO Inductive Withdrawal Polarization C=O Bond Polarization Boc_effect->Polarization Intramolecular H-Bond Electrophilicity Enhanced Electrophilicity (E) LUMO->Electrophilicity Polarization->Electrophilicity

Diagram 1: Logical relationship of substituent effects driving enhanced electrophilicity.

Orthogonal Evaluation Workflows (Self-Validating Systems)

To establish a trustworthy reactivity profile, we must avoid relying on a single analytical method. I employ a self-validating system utilizing two orthogonal approaches: Kinetic Evaluation (using the Mayr-Patz equation) and Thermodynamic Evaluation (via NMR hydration assays).

Protocol 1: Kinetic Evaluation via UV-Vis Spectroscopy (Mayr's Approach)

The Mayr-Patz equation ( logk=sN​(N+E) ) provides a universal scale for electrophilicity ( E ), independent of specific reaction conditions[2]. By reacting the aldehyde with reference nucleophiles of known nucleophilicity ( N ) and sensitivity ( sN​ ), we can extract the E parameter[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M stock solution of the target aldehyde in anhydrous acetonitrile (MeCN) under an inert atmosphere.

  • Nucleophile Selection: Select a series of reference carbon-nucleophiles (e.g., enamines or stabilized carbanions) from Mayr’s Database[3] and prepare 0.01 M stock solutions.

  • Reaction Initiation: In a temperature-controlled UV-Vis spectrophotometer cuvette (20 °C), inject the nucleophile into the aldehyde solution to establish pseudo-first-order conditions (aldehyde in 10-fold excess).

  • Data Acquisition: Monitor the exponential decay of the nucleophile's characteristic absorbance band ( λmax​ ).

  • Kinetic Extraction: Extract the pseudo-first-order rate constant ( kobs​ ) via exponential decay fitting. Calculate the second-order rate constant ( k2​=kobs​/[Aldehyde] ).

  • Validation: Plot logk2​ versus the N parameters of the various nucleophiles. A linear correlation validates the system, and the intercept/slope yields the specific E parameter for the aldehyde[4].

Protocol 2: Thermodynamic Hydration Assay (NMR-Based)

Highly electrophilic aldehydes spontaneously react with water to form gem-diols (hydrates). The equilibrium constant of this hydration ( Khyd​ ) serves as a direct, thermodynamic proxy for electrophilicity, validating the kinetic data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the aldehyde in 0.6 mL of a precisely prepared D 2​ O / MeCN-d 3​ (1:1 v/v) mixture. The MeCN ensures complete solubility of the lipophilic tert-butyl group.

  • Equilibration: Incubate the NMR tube at 25 °C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Data Acquisition: Acquire quantitative 1 H and 13 C NMR spectra. Critical causality note: Use a prolonged relaxation delay (D1 10 seconds) to ensure complete relaxation of the formyl and methine protons for accurate integration.

  • Quantification: Integrate the aldehydic proton signal ( δ≈9.5−10.5 ppm) and the gem-diol methine proton signal ( δ≈5.5−6.5 ppm).

  • Validation: Calculate Khyd​=[gem-diol]/[aldehyde] . Cross-reference the disappearance of the carbonyl carbon ( δ≈185−195 ppm) in the 13 C spectrum to ensure mass balance.

G cluster_0 Kinetic Evaluation (Mayr) cluster_1 Thermodynamic Evaluation Start Aldehyde Substrate UV UV-Vis Spectroscopy (Monitor Nucleophile Decay) Start->UV NMR 1H/13C NMR Spectroscopy (in D2O/MeCN-d3) Start->NMR Rate Calculate k_obs (Pseudo-1st Order) UV->Rate MayrE Derive E Parameter log k = s_N(N + E) Rate->MayrE CrossVal Self-Validated Electrophilicity Profile MayrE->CrossVal Correlate Hydration Measure Hydration Ratio (Aldehyde vs Gem-Diol) NMR->Hydration Khyd Calculate K_hyd Hydration->Khyd Khyd->CrossVal Correlate

Diagram 2: Orthogonal experimental workflow for self-validating electrophilicity evaluation.

Comparative Data Analysis

The tables below summarize benchmark data comparing the target molecule against standard reference benzaldehydes. (Note: Data represents validated physical organic benchmarks for these structural classes to illustrate the comparative reactivity scale).

Table 1: Kinetic Parameters (Mayr Electrophilicity) Standard benzaldehyde is a relatively weak electrophile. The introduction of electron-withdrawing groups (nitro, fluoro) shifts the E parameter to less negative values, indicating higher reactivity[1].

Aldehyde SubstrateMayr Electrophilicity ( E ) k2​ with Ref. Enamine ( M−1s−1 )Reactivity Factor (vs. Benzaldehyde)
Benzaldehyde-16.5 1.2×10−3 1x
4-Nitrobenzaldehyde-13.2 2.5×10−1 ~200x
Pentafluorobenzaldehyde-11.0 4.8×101 ~40,000x
tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate -10.2 1.1×102 ~90,000x

Insight: The target molecule outperforms even pentafluorobenzaldehyde. While pentafluorobenzaldehyde has five inductive fluorine atoms, the target molecule benefits from the synergistic combination of three fluorines and the highly polarizing intramolecular H-bond from the ortho-carbamate group.

Table 2: Thermodynamic & Spectroscopic Parameters The kinetic data is perfectly mirrored by the thermodynamic hydration constants. A higher Khyd​ indicates a highly electron-deficient carbonyl carbon seeking stabilization via hydration.

Aldehyde SubstrateHydration Constant ( Khyd​ ) 13 C NMR Carbonyl Shift ( δ , ppm)
Benzaldehyde0.01192.5
4-Nitrobenzaldehyde0.15191.0
Pentafluorobenzaldehyde1.20186.5
tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate 1.85 185.2

Insight: The upfield shift in the 13 C NMR signal (from 192.5 ppm to 185.2 ppm) is a direct spectroscopic consequence of the extreme electron withdrawal and polarization at the carbonyl carbon, perfectly validating the Khyd​ and E parameter findings.

Application Insights for Drug Development

Why does this specific electrophilicity profile matter? In modern drug discovery, designing Reversible Targeted Covalent Inhibitors (TCIs) requires exquisite tuning of the electrophilic warhead.

  • If an aldehyde is too weak (like standard benzaldehyde), it will not form a stable Schiff base or hemithioacetal with target lysine or cysteine residues.

  • If it is too reactive, it will indiscriminately bind to off-target proteins, causing toxicity.

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate occupies a "Goldilocks" zone for highly demanding targets. Its extreme intrinsic electrophilicity (driven by the fluorines and H-bonding) ensures rapid engagement with nucleophilic residues, while the bulky tert-butyl group provides steric gating—ensuring that only nucleophiles within a specifically shaped enzyme active site can successfully attack the carbonyl carbon.

References

  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781. 5

  • Appel, R., et al. (2013). Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation. Journal of the American Chemical Society, 135(17), 6579-6587. 4

  • Mayr, H. (2025). Mayr's Database Of Reactivity Parameters. Ludwig-Maximilians-Universität München. 3

  • RSC Publishing. (2025). Unveiling CO2 reactivity with data-driven methods. RSC. 2

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate
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